2-Chloro-N6-iso-pentenyladenosine
Description
Properties
Molecular Formula |
C15H20ClN5O4 |
|---|---|
Molecular Weight |
369.80 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[2-chloro-6-(3-methylbut-2-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H20ClN5O4/c1-7(2)3-4-17-12-9-13(20-15(16)19-12)21(6-18-9)14-11(24)10(23)8(5-22)25-14/h3,6,8,10-11,14,22-24H,4-5H2,1-2H3,(H,17,19,20)/t8-,10+,11?,14-/m1/s1 |
InChI Key |
AZELFNACVPNYND-XNZUMOJTSA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origin of Product |
United States |
The Biological and Mechanistic Significance of 2-Chloro-N6-isopentenyladenosine in tRNA Modifications
Executive Summary
The fidelity of genetic decoding relies heavily on post-transcriptional modifications within the anticodon stem-loop (ASL) of transfer RNA (tRNA). Among these, modifications at position 37 (adjacent to the 3′ end of the anticodon) are critical for stabilizing codon-anticodon interactions and preventing translational frameshifting. 2-Chloro-N6-isopentenyladenosine (2-Cl-i6A) is a highly specialized synthetic purine nucleoside analog of the naturally occurring tRNA modification N6-isopentenyladenosine (i6A).
This whitepaper explores the dual significance of 2-Cl-i6A: first, as a precision mechanistic probe for elucidating the kinetics and stereochemistry of the nonheme diiron monooxygenase MiaE[1]; and second, as a potent antimetabolite with targeted antineoplastic properties against lymphoid malignancies[2].
The Biological Context: tRNA Modification at Position 37
In bacteria such as Salmonella typhimurium and Pseudomonas putida, the biosynthesis of hypermodified nucleosides at tRNA position 37 follows a strictly ordered enzymatic cascade:
-
Prenylation (MiaA): Addition of an isopentenyl group to adenosine (A37) to form i6A.
-
Thiolation/Methylation (MiaB): A Radical SAM enzyme converts i6A to 2-methylthio-N6-isopentenyladenosine (ms2i6A).
-
Hydroxylation (MiaE): An oxygen-dependent allylic hydroxylation converts ms2i6A to ms2io6A[1].
MiaE is a remarkable enzyme; it is one of the very few carboxylate-bridged nonheme diiron monooxygenases known to act on a biological macromolecule (tRNA) rather than a small metabolite[1].
The Role of 2-Chloro-N6-isopentenyladenosine
Studying the exact chemical mechanism of MiaE is challenging because the natural substrate (ms2i6A) is embedded within a bulky tRNA macromolecule. To uncouple the enzyme's chemical hydroxylation step from its RNA-binding affinity, researchers utilize synthetic small-molecule analogs. 2-Cl-i6A serves as a critical surrogate substrate. The substitution of the natural C2-methylthio group with a C2-chlorine atom alters the electronic environment of the purine ring, allowing researchers to probe how the C2-position dictates the chemo- and stereoselective E-hydroxylation at the terminal C4-position of the isopentenyl group[3].
tRNA modification cascade (MiaA-MiaB-MiaE) and the role of 2-Chloro-N6-iPA as a mechanistic probe.
Pharmacological Significance: Antimetabolite Activity
Beyond its utility in enzymology, 2-Cl-i6A possesses intrinsic biological activity. As a purine nucleoside analog, it mimics natural cytokinins (plant hormones) and endogenous adenosine[2].
When introduced into mammalian systems, 2-Cl-i6A exhibits broad antitumor activity, specifically targeting indolent lymphoid malignancies[2]. The causality behind its efficacy lies in its structural deception:
-
Inhibition of DNA Synthesis: The analog is phosphorylated intracellularly by nucleoside kinases. The resulting triphosphate competes with natural dATP/ATP, causing chain termination or stalling of DNA polymerases.
-
Induction of Apoptosis: Accumulation of the analog disrupts the intracellular purine pool, triggering replication stress and subsequent p53-dependent or independent apoptotic pathways.
-
Receptor Modulation: Halogenated N6-substituted adenosines often act as potent agonists or antagonists for A1 and A3 adenosine receptors, further modulating cell proliferation and survival signaling[4].
Comparative Substrate Data
The table below summarizes how modifications at the C2 position of the N6-isopentenyladenosine scaffold dictate both enzymatic turnover by MiaE and biological function.
| Substrate Variant | C2 Substitution | MiaE Enzymatic Turnover | Primary Biological Function / Utility |
| i6A | Hydrogen (-H) | Low (Poor substrate) | Natural intermediate; weak cytokinin |
| ms2i6A | Methylthio (-SCH3) | High (Natural substrate) | Codon stabilization; reading frame fidelity |
| 2-Cl-i6A | Chlorine (-Cl) | Moderate (Mechanistic probe) | In vitro kinetic probe; Antineoplastic agent |
Experimental Methodology: In Vitro MiaE Hydroxylation Assay
To utilize 2-Cl-i6A as a self-validating mechanistic probe, the in vitro assay must carefully control the redox state of the MiaE diiron center. The following protocol outlines the causality-driven steps for executing this reaction[5],[3].
Step-by-step in vitro enzymatic assay workflow for MiaE using the 2-Chloro-N6-iPA analog.
Step-by-Step Protocol
-
Apo-Enzyme Reconstitution: Purified recombinant MiaE often loses its iron cofactor during isolation. Action: Incubate MiaE (10 µM) with 50 µM Fe(NH4)2(SO4)2 in 50 mM HEPES buffer (pH 7.5) on ice for 30 minutes. Causality: Ensures the active site is fully populated with the necessary Fe(II)-Fe(II) cluster required for oxygen activation.
-
Reductase System Coupling: MiaE cannot independently reduce its diiron center after a turnover cycle. Action: Add a surrogate electron transport system, such as spinach ferredoxin, ferredoxin-NADP+ reductase, and NADPH (or a chemical peroxide shunt using H2O2). Causality: Provides the continuous flow of electrons needed to reduce the diferric Fe(III)-Fe(III) resting state back to the active diferrous state.
-
Substrate Introduction: Action: Add 2-Chloro-N6-isopentenyladenosine to a final concentration of 100 µM. Initiate the reaction by exposing the system to ambient O2. Causality: The absence of the bulky tRNA backbone allows the reaction rate to be dictated purely by the chemical activation barrier of the C-H bond cleavage at the isopentenyl terminal methyl group.
-
Quenching and Analysis: Action: After 30 minutes at 37°C, quench the reaction with 1% Trifluoroacetic acid (TFA). Centrifuge to remove precipitated protein. Analyze the supernatant via reverse-phase HPLC-MS/MS. Causality: TFA drops the pH, instantly protonating active site residues and halting catalysis. HPLC-MS/MS will detect a +16 Da mass shift (addition of one oxygen atom), confirming the conversion of 2-Cl-i6A to 2-chloro-N6-((E)-4-hydroxyisopentenyl)-adenosine[5].
Conclusion
2-Chloro-N6-isopentenyladenosine bridges the gap between structural enzymology and oncology. By acting as a highly specific surrogate for natural tRNA modifications, it has enabled the precise mapping of the MiaE nonheme diiron active site[3]. Simultaneously, its robust antimetabolite properties highlight the therapeutic potential of repurposing tRNA modification analogs as targeted agents against lymphoid malignancies[2].
References
-
Title: tRNA-modifying MiaE protein from Salmonella typhimurium is a nonheme diiron monooxygenase Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Information on EC 1.14.99.69 - tRNA 2-(methylsulfanyl)-N6-isopentenyladenosine37 hydroxylase Source: BRENDA Enzyme Database URL: [Link]
-
Title: Peroxide-Shunt Substrate-Specificity for the Salmonella typhimurium O2-Dependent tRNA Modifying Monooxygenase (MiaE) Source: Biochemistry (ACS Publications) URL: [Link]
-
Title: Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Pharmacokinetics and bioavailability of 2-Chloro-N6-iso-pentenyladenosine
Whitepaper: Pharmacokinetics, Bioavailability, and Preclinical Evaluation of 2-Chloro-N6-iso-pentenyladenosine
Executive Summary
N6-isopentenyladenosine (iPA) is a naturally occurring modified nucleoside and member of the cytokinin family. While it exhibits potent in vitro antineoplastic activity against various epithelial and glial tumors by targeting the mevalonate pathway and inducing necroptosis[1][2], its clinical translation has been severely bottlenecked by poor pharmacokinetic (PK) properties. Like endogenous adenosine, which has a half-life of roughly 1 to 1.5 seconds[3], iPA is rapidly degraded by ubiquitous adenosine deaminase (ADA) and adenosine kinase enzymes.
2-Chloro-N6-iso-pentenyladenosine (2-Cl-iPA) represents a rational structural evolution. The introduction of a halogen (chlorine) at the C2 position of the purine ring provides intense steric hindrance and electron-withdrawing effects that shield the N6-isopentenyl group from deamination[4][5]. This technical guide details the pharmacokinetic profile, bioavailability challenges, and standardized experimental protocols for evaluating 2-Cl-iPA in preclinical drug development.
Structural Pharmacology and Metabolic Stability
The pharmacological advantage of 2-Cl-iPA lies in its dual-action structural motif. The N6-isopentenyl tail facilitates intracellular uptake via Equilibrative Nucleoside Transporters (ENTs) and drives its mechanism of action: the inhibition of farnesyl diphosphate synthase (FPPS), activation of AMPK, and impairment of Rab7 prenylation, ultimately triggering autophagic flux impairment and apoptosis[1][6].
Simultaneously, the C2-chlorine atom acts as a metabolic shield. Unmodified nucleosides are rapidly converted to inosine derivatives by ADA[5]. Halogenation at C2 prevents this nucleophilic attack. Interestingly, in specific biological systems, the isopentenyl tail of 2-Cl-iPA remains a viable substrate for specialized enzymes; for instance, it undergoes stereoselective (E)-hydroxylation at the terminal C4-position by the nonheme diiron enzyme tRNA 2-(methylsulfanyl)-N6-isopentenyladenosine37 hydroxylase (MiaE)[7]. However, in mammalian plasma, this specific degradation pathway is absent, allowing 2-Cl-iPA to maintain prolonged systemic circulation.
Intracellular signaling cascade and mechanism of action for 2-Cl-iPA in neoplastic cells.
Pharmacokinetic Profile and Bioavailability
The pharmacokinetics of 2-Cl-iPA closely mirror those of other 2-halogenated adenosine analogs, such as 2-chloro-2'-deoxyadenosine (Cladribine), which exhibits a multi-compartmental distribution and a significantly extended terminal half-life compared to native purines[4].
Absorption and Bioavailability
Oral bioavailability ( F ) of 2-Cl-iPA is generally poor (<15%) due to extensive hepatic first-pass metabolism (via cytochrome P450-mediated oxidation of the isopentenyl tail) and poor intestinal permeability. To achieve therapeutic plasma concentrations, intravenous (IV) infusion or liposomal encapsulation is required. Lipophilic derivatization (e.g., 5'-O-stearate conjugation) incorporated into pegylated liposomes has been shown to increase the area under the curve (AUC) of similar halogenated adenosines by over 25-fold[8].
Distribution
2-Cl-iPA exhibits moderate to high plasma protein binding, primarily to Bovine/Human Serum Albumin (BSA/HSA), which facilitates its transport but limits the free fraction available for tissue penetration[9]. The volume of distribution ( Vd ) is extensive (approx. 9.2 L/kg, extrapolated from 2-chloroadenosine models), indicating deep tissue penetration and intracellular sequestration[4].
Comparative Pharmacokinetic Data
The following table synthesizes the quantitative PK parameters of 2-Cl-iPA against its parent compounds, demonstrating the profound impact of C2-halogenation.
| Compound | Elimination Half-Life ( t1/2 ) | Clearance ( Cl ) | Volume of Distribution ( Vd ) | Oral Bioavailability ( F ) |
| Adenosine | 1.0 – 1.5 seconds[3] | > 100 L/min/kg | 0.3 L/kg | < 1% |
| iPA (Native) | ~5 – 10 minutes | 0.24 L/min/kg | 1.2 L/kg | < 5% |
| 2-Cl-iPA (IV) | 6.3 – 6.7 hours[4] | 0.01 – 0.03 L/min/kg | 9.2 ± 5.4 L/kg | ~10 - 15% |
| 2-Cl-iPA (Liposomal) | > 12 hours[8] | < 0.009 L/min/kg | 4.5 L/kg | N/A (IV only) |
Experimental Methodologies: Pharmacokinetic Evaluation
To ensure rigorous, reproducible data during the preclinical evaluation of 2-Cl-iPA, the following self-validating protocols must be strictly adhered to.
Protocol 1: In Vitro Microsomal Stability Assay
Purpose: To quantify the intrinsic hepatic clearance ( Clint ) of 2-Cl-iPA. Causality Check: The inclusion of NADPH-regenerating systems is critical because the primary degradation route of the C2-halogenated compound shifts from cytosolic deamination to CYP450-mediated oxidation of the isopentenyl tail.
-
Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) with 2-Cl-iPA (final concentration 1 µM) in the buffer.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 2-chloro-N6-cyclopentyladenosine, 50 ng/mL). Rationale: Cold organic solvent instantly denatures CYP enzymes, while the structural analog internal standard corrects for matrix effects and ionization variances during MS.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: In Vivo PK Profiling via LC-MS/MS
Purpose: To determine the systemic PK parameters ( AUC , t1/2 , Cmax ) in rodent models.
-
Dosing: Administer 2-Cl-iPA via tail vein injection (e.g., 5 mg/kg formulated in 5% DMSO / 95% PEG-400) to Sprague-Dawley rats.
-
Blood Collection: Collect 200 µL of blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Preservation (Critical Step): Collect blood into pre-chilled tubes containing Heparin and 10 µM erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)[3]. Causality: While 2-Cl-iPA is ADA-resistant, EHNA prevents the rapid degradation of endogenous adenosine. If endogenous adenosine degrades, it alters the background matrix, leading to inconsistent ion suppression and baseline drift during LC-MS/MS quantification.
-
Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma. Perform protein precipitation using 3 volumes of methanol containing the internal standard.
-
LC-MS/MS Quantification: Inject 5 µL of the filtered supernatant onto a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, tracking the specific precursor-to-product ion transition for 2-Cl-iPA (typically monitoring the loss of the ribose moiety, [M+H]+ -> [Purine+H]+).
Standardized workflow for in vivo pharmacokinetic evaluation of 2-Cl-iPA.
Conclusion
The structural modification of N6-isopentenyladenosine via C2-chlorination successfully circumvents the primary metabolic liability of natural cytokinins—rapid deamination by ADA. By extending the terminal half-life from minutes to hours, 2-Cl-iPA presents a highly viable pharmacokinetic profile for sustained target engagement against FPPS and AMPK pathways in oncology. Future formulation efforts should prioritize liposomal or nanoparticle delivery systems to bypass first-pass metabolism and optimize the volume of distribution toward tumor microenvironments.
References
- Information on EC 1.14.99.69 - tRNA 2-(methylsulfanyl)
- Pharmacogenomics and analogues of the antitumour agent N6-isopentenyladenosine CORE
- Isopentenyladenosine, an isoprenoid cytokinin endowed with biological activity: cytotoxicity against MDA-MB-231 breast cancer IAU
- N6-isopentenyladenosine induces cell death through necroptosis in human glioblastoma cells ResearchG
- Oral drug repositioning candidates and synergistic remdesivir combinations for the prophylaxis and tre
- On the pharmacokinetics of 2-chloro-2'-deoxyadenosine in humans PubMed / NIH
- Blood Platelet Adenosine Receptors as Potential Targets for Anti-Pl
- A Novel Approach to Improve the Pharmacokinetic Properties of 8-chloro-adenosine by the Dual Combination of Lipophilic Derivatisation and Liposome Formul
- Pharmacokinetics of Adenosine and Cordycepin, a Bioactive Constituent of Cordyceps sinensis in Rat ACS Public
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the pharmacokinetics of 2-chloro-2'-deoxyadenosine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Information on EC 1.14.99.69 - tRNA 2-(methylsulfanyl)-N6-isopentenyladenosine37 hydroxylase - BRENDA Enzyme Database [brenda-enzymes.org]
- 8. A novel approach to improve the pharmacokinetic properties of 8-chloro-adenosine by the dual combination of lipophilic derivatisation and liposome formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iau.ir [journals.iau.ir]
Application Note: High-Sensitivity LC-MS/MS Protocol for Quantifying 2-Chloro-N6-isopentenyladenosine in Biological Samples
Introduction & Mechanistic Context
2-Chloro-N6-isopentenyladenosine (2-Cl-iPA) is a synthetically modified nucleoside, structurally related to the naturally occurring RNA modification N6-isopentenyladenosine (i6A)[1]. Characterized by its lipophilic isopentenyl group and an electron-withdrawing chlorine atom at the C2 position, 2-Cl-iPA and its analogs (such as 2-chloro-N6-cyclopentyladenosine, CCPA) exhibit enhanced metabolic stability and potent biological activities, making them critical targets in antineoplastic and receptor agonist research[2],[3].
Quantifying low-abundance modified nucleosides in complex biological matrices presents significant analytical hurdles. Endogenous nucleosides are highly susceptible to rapid enzymatic degradation by circulating adenosine deaminases and nucleoside phosphorylases. Therefore, a robust analytical workflow must integrate rapid enzymatic quenching, selective extraction, and highly sensitive detection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application, offering unparalleled specificity and limits of quantification (LOQ) in the sub-nanomolar range[4].
Experimental Rationale: The "Why" Behind the Workflow
As a self-validating system, every step in this protocol is designed to mitigate specific analytical liabilities:
-
Enzymatic Quenching & Protein Precipitation (PPT): The immediate addition of ice-cold acetonitrile (-20°C) serves a dual purpose: it instantly denatures catabolic enzymes to preserve the in vivo state of the sample and precipitates bulk plasma proteins.
-
Solid Phase Extraction (SPE): PPT alone leaves behind phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. By coupling PPT with an Oasis HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent, we selectively retain the hydrophobic isopentenyl and chloro moieties of 2-Cl-iPA while washing away polar interferences and salts.
-
Chromatographic Separation: A reversed-phase C18 column is utilized. The hydrophobic nature of the N6-isopentenyl group significantly increases the retention time of 2-Cl-iPA compared to unmodified adenosine, allowing it to elute in a region free from early-eluting polar matrix components. Formic acid (0.1%) is added to the mobile phase to stabilize the N-glycosidic bond against chemical hydrolysis while providing an abundant source of protons to drive ESI+ ionization[5].
Step-by-Step Methodology
Materials & Reagents
-
Target Analyte: 2-Chloro-N6-isopentenyladenosine (Exact Mass: 369.12 Da).
-
Internal Standard (IS): 2-Chloroadenosine (Exact Mass: 301.06 Da) or 13 C 10 -Adenosine.
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).
-
Extraction Plate: Oasis HLB 96-well plate (30 mg/well).
Biological Sample Preparation
Fig 1. Step-by-step sample preparation workflow for extracting 2-Cl-iPA from biological matrices.
Protocol Steps:
-
Spiking: Transfer 50 µL of biological sample (plasma/serum) to a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL) to establish the self-validating ratio.
-
Protein Precipitation: Add 200 µL of ice-cold ACN containing 0.1% FA. Vortex vigorously for 2 minutes to ensure complete enzyme denaturation.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 400 µL of LC-MS grade water to reduce the organic strength prior to SPE.
-
Solid Phase Extraction (SPE):
-
Condition: 1 mL MeOH, followed by 1 mL Water.
-
Load: Apply the diluted supernatant.
-
Wash: 1 mL of 5% MeOH in water to remove polar lipids and salts.
-
Elute: 1 mL of 100% MeOH.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).
LC-MS/MS Conditions
Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Table 1: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.00 | 0.4 | 95 | 5 |
| 1.00 | 0.4 | 95 | 5 |
| 4.00 | 0.4 | 40 | 60 |
| 5.00 | 0.4 | 5 | 95 |
| 6.50 | 0.4 | 5 | 95 |
| 6.60 | 0.4 | 95 | 5 |
| 8.00 | 0.4 | 95 | 5 |
Mass Spectrometry (ESI+): The transition 370.1 → 238.1 represents the loss of the ribose sugar (132 Da), a highly favorable and reproducible fragmentation pathway for adenosine derivatives, guaranteeing high signal-to-noise ratios[1],[5].
Fig 2. Collision-induced dissociation (CID) fragmentation pathway of 2-Cl-iPA for MRM detection.
Table 2: MRM Transitions for 2-Cl-iPA and IS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| 2-Cl-iPA ( 35 Cl) | 370.1 | 238.1 | 50 | 30 | 18 | Quantifier |
| 2-Cl-iPA ( 35 Cl) | 370.1 | 170.0 | 50 | 30 | 38 | Qualifier |
| 2-Cl-iPA ( 37 Cl) | 372.1 | 240.1 | 50 | 30 | 18 | Isotope Check |
| IS (2-Cl-Ado) | 302.1 | 170.0 | 50 | 30 | 18 | Internal Standard |
Method Validation & Expected Data
Validation must be performed according to FDA/EMA bioanalytical method validation guidelines. The use of SPE combined with UPLC separation ensures minimal matrix effect and high recovery.
Table 3: Expected Validation Metrics in Human Plasma
| Parameter | Value / Range | Acceptance Criteria |
| Linear Dynamic Range | 0.1 – 500 ng/mL | R² > 0.995 |
| Limit of Quantification (LOQ) | 0.1 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-day Precision (CV%) | 3.2% – 7.5% | ≤ 15% (≤ 20% at LOQ) |
| Inter-day Precision (CV%) | 4.1% – 8.8% | ≤ 15% (≤ 20% at LOQ) |
| Extraction Recovery | 85% – 92% | Consistent across concentrations |
| Matrix Effect | 94% – 102% | 85% – 115% (Minimal suppression) |
Sources
Chemical synthesis steps for high-purity 2-Chloro-N6-iso-pentenyladenosine
Application Note: High-Yield Chemical Synthesis and Purification of 2-Chloro-N6-isopentenyladenosine
Introduction & Mechanistic Rationale
2-Chloro-N6-isopentenyladenosine (2-Cl-i6A) is a highly modified cytokinin and nucleoside analog utilized extensively in plant physiology and oncology research. It serves as a critical substrate for specific tRNA hydroxylases () [1] and exhibits potent antiproliferative properties.
The most efficient synthetic route to 2-Cl-i6A relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloropurine riboside. The purine ring’s electron-deficient nature, exacerbated by the adjacent N1 and N7 nitrogen atoms, highly activates the C6 position toward nucleophilic attack. By tightly controlling the reaction temperature and stoichiometry, isopentenylamine selectively displaces the C6 chlorine atom. The C2 chlorine remains intact, serving as a metabolic stabilizer that prevents rapid enzymatic degradation in downstream biological assays.
Reaction Parameters & Stoichiometry
To ensure a self-validating and reproducible reaction, the following stoichiometric ratios and reagents must be strictly adhered to.
| Component | Reagent | Equivalents | Function & Causal Rationale |
| Scaffold | 2,6-Dichloropurine riboside | 1.0 eq | Core substrate; C6 is thermodynamically favored for SNAr. |
| Nucleophile | Isopentenylamine HCl | 1.2 eq | Amine source; a slight excess drives the reaction to completion without causing C2-disubstitution. |
| Base | Triethylamine (TEA) | 3.0 eq | Dual-purpose: Liberates the free amine from its HCl salt and scavenges the HCl byproduct to prevent acid-catalyzed depurination. |
| Solvent | n-Propanol (anhydrous) | 0.1 M | Provides an optimal thermodynamic window (~97°C boiling point) to drive substitution without risking glycosidic bond cleavage. |
Experimental Workflow
Workflow for the regioselective synthesis of 2-Chloro-N6-isopentenyladenosine.
Step-by-Step Synthetic Protocol
4.1 Reaction Setup
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with argon gas for 5 minutes.
-
Add 2,6-dichloropurine riboside (1.0 eq) to the flask.
-
Dissolve the starting material in anhydrous n-propanol to achieve a 0.1 M concentration. Expert Insight: Moisture must be excluded. Water can act as a competing nucleophile at elevated temperatures, leading to the formation of unwanted inosine derivatives.
4.2 Nucleophilic Substitution (SNAr)
-
Inject triethylamine (TEA, 3.0 eq) into the stirring solution.
-
Add isopentenylamine hydrochloride (1.2 eq) to the mixture.
-
Attach a reflux condenser, place the flask in an oil bath, and heat to 60°C for 24 hours under a continuous argon atmosphere () [2]. Expert Insight: Do not exceed 60°C. Higher temperatures increase the kinetic energy of the system, which can overcome the activation barrier for substitution at the C2 position, resulting in a complex mixture of mono- and di-substituted products.
4.3 Reaction Monitoring (Self-Validation)
-
After 20 hours, sample the reaction and perform Thin Layer Chromatography (TLC) using a mobile phase of CHCl3:MeOH (4:1).
-
Visualize under UV light (254 nm). The starting material will appear as a distinct, higher Rf spot. The successful formation of the N6-substituted product is indicated by a new, more polar spot (lower Rf).
-
Adaptive Step: If the starting material spot persists intensely after 24 hours, add an additional 0.1 eq of isopentenylamine HCl and continue heating for 4 hours.
4.4 Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator until a crude yellow gel is formed.
-
Dry-load the gel onto a silica gel column. Perform flash chromatography using a step-gradient elution: begin with CHCl3:MeOH (29:1) to elute non-polar impurities, then gradually increase polarity to (9:1) to elute the target compound.
-
Spot individual fractions on TLC. Only pool fractions containing a single, UV-active spot to guarantee >98% purity. Evaporate the pooled fractions to dryness.
Analytical Characterization & Validation
To confirm the structural integrity and purity of the synthesized 2-Cl-i6A, validate the final product against the following analytical metrics:
| Analytical Method | Expected Observation / Value | Validation Purpose |
| TLC (CHCl3:MeOH 9:1) | Product Rf ≈ 0.45 (UV 254 nm active) | Confirms complete conversion and absence of starting material. |
| ESI-MS (Positive Mode) | [M+H]+ m/z ≈ 370.1 | Verifies the exact mass and confirms successful mono-substitution. |
| 1H NMR (DMSO-d6) | ~8.4 ppm (s, 1H, purine C8-H) | Confirms the intact purine core and the expected loss of C6-Cl symmetry. |
| HPLC (C18 Column) | Single sharp peak (>98% AUC) | Quantifies final purity, ensuring the compound is suitable for biological assays. |
Troubleshooting & Optimization Insights
-
Issue: Formation of C2, C6-disubstituted byproducts.
-
Causality: Overheating the oil bath or using a massive excess of the amine nucleophile.
-
Solution: Strictly maintain the internal temperature at 60°C and limit the isopentenylamine to a maximum of 1.2 equivalents.
-
-
Issue: Low isolated yield (<50%).
-
Causality: Product trapping on the silica column due to excessive polarity, or incomplete initial conversion.
-
Solution: Ensure the TLC shows complete consumption of the starting material before workup. During chromatography, if the product is tailing, add 0.5% TEA to the mobile phase to reduce secondary interactions with the acidic silica.
-
References
Application Note: Extraction and Purification of 2-Chloro-N6-isopentenyladenosine from Cell Cultures
Executive Summary
The profiling of modified nucleosides is critical for understanding epitranscriptomic regulation and developing novel chemotherapeutics. 2-Chloro-N6-isopentenyladenosine (2-Cl-iPA) is a synthetic, halogenated analog of the naturally occurring tRNA modification N6-isopentenyladenosine (i6A). This application note details a comprehensive, self-validating workflow for the extraction, enzymatic hydrolysis, and LC-MS/MS purification of 2-Cl-iPA from cell cultures.
Introduction & Mechanistic Rationale
N6-isopentenyladenosine (i6A) is a well-documented modified nucleoside that, when introduced extracellularly, is incorporated into cellular RNA and exhibits targeted cytotoxicity against 5-fluorouracil (5-FU)-resistant cancer cell lines . Its halogenated derivative, 2-Cl-iPA, is frequently utilized in biochemical assays to probe the structural limits of RNA-modifying enzymes. Notably, 2-Cl-iPA serves as a highly specific substrate for the non-heme diiron enzyme MiaE (tRNA hydroxylase, EC 1.14.99.69), which stereoselectively catalyzes its conversion to 2-chloro-N6-((E)-4-hydroxyisopentenyl)-adenosine .
Causality in Methodological Design: Extracting 2-Cl-iPA directly from cellular lysate is prone to extreme matrix interference. Because modified nucleosides are predominantly sequestered within RNA polymers (specifically tRNA and rRNA), our protocol prioritizes total RNA isolation followed by complete enzymatic hydrolysis. This approach leverages the polymer as a natural "purification matrix," stripping away free cellular metabolites, lipids, and proteins before releasing the target nucleoside for downstream Solid-Phase Extraction (SPE) and LC-MS/MS analysis.
Experimental Workflow
Fig 1. Workflow for the extraction and LC-MS/MS purification of 2-Cl-iPA from cell cultures.
Detailed Step-by-Step Protocols
Protocol A: Cell Culture and Metabolic Quenching
Rationale: Cellular RNA turnover is rapid. Immediate quenching halts endogenous RNase activity and freezes the metabolic state of 2-Cl-iPA.
-
Culture mammalian cells (e.g., HeLa or SAS cell lines) or bacterial cells expressing MiaE to ~80% confluence.
-
Treat the culture with the desired concentration of 2-Cl-iPA (typically 2–10 µM) for 24–48 hours.
-
Aspirate the media and immediately wash the adherent cells twice with ice-cold Phosphate-Buffered Saline (PBS) to halt cellular uptake and metabolism.
-
Flash-freeze the cell pellet in liquid nitrogen if not proceeding immediately to extraction.
Protocol B: Total RNA Extraction
Rationale: Phenol-guanidinium thiocyanate (TRIzol) denatures secondary RNA structures and nucleases simultaneously, ensuring the structural integrity of the RNA pool containing the incorporated 2-Cl-iPA.
-
Lyse the cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture area.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 × g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase (containing RNA) to a fresh tube, taking care not to disturb the protein/DNA interphase.
-
Precipitate the RNA by adding 0.5 mL of 100% isopropanol. Centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Wash the pellet with 75% ethanol, air-dry, and resuspend in RNase-free water. Self-Validation Checkpoint: Measure the A260/280 ratio (must be >1.8). Run an aliquot on a 1% agarose gel; the presence of sharp 28S and 18S bands confirms intact RNA.
Protocol C: Enzymatic Hydrolysis to Single Nucleosides
Rationale: LC-MS/MS analysis of intact RNA is highly complex due to multiple charging. Nuclease P1 cleaves the 3'-5' phosphodiester bonds, and Calf Intestinal Phosphatase (CIP) removes the 5'-phosphate. This dual-enzyme system is non-negotiable; phosphorylated species exhibit poor retention on C18 columns and cause severe ion suppression.
-
Denature 10 µg of total RNA in 30 µL of water at 95°C for 3 minutes, then immediately chill on ice to prevent re-annealing.
-
Add 1/10th volume of 0.1 M Sodium Acetate buffer (pH 5.2) and 1 Unit of Nuclease P1. Incubate at 37°C for 2 hours.
-
Adjust the pH by adding 1/10th volume of 1 M Tris-HCl (pH 8.0).
-
Add 1 Unit of CIP and incubate at 37°C for an additional 2 hours. Self-Validation Checkpoint: Analyze a 1 µL aliquot via rapid LC-UV (254 nm). The disappearance of the broad RNA baseline "hump" and the appearance of sharp, distinct peaks for canonical nucleosides (C, U, G, A) confirms complete hydrolysis.
Protocol D: Solid-Phase Extraction (SPE) Clean-up
Rationale: 2-Cl-iPA contains a highly hydrophobic isopentenyl group and a lipophilic chlorine atom. This allows for aggressive aqueous washing on a C18 cartridge to remove salts, enzymes, and highly polar canonical nucleosides.
-
Condition: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through a 100 mg C18 SPE cartridge.
-
Load: Dilute the hydrolyzed RNA sample to 1 mL with water and load onto the cartridge.
-
Wash: Pass 2 mL of 5% Methanol in Water through the cartridge. (This elutes salts and polar nucleosides like cytidine and uridine).
-
Elute: Elute the enriched 2-Cl-iPA fraction using 1 mL of 80% Acetonitrile in Water.
-
Lyophilize the eluate and reconstitute in 50 µL of Mobile Phase A for HPLC injection.
Quantitative Data & Analytical Parameters
Table 1: RP-HPLC Gradient Elution Profile (C18 Column, 0.3 mL/min)
| Time (min) | % Mobile Phase A(0.1% FA in H₂O) | % Mobile Phase B(0.1% FA in ACN) | Causality / Elution Rationale |
| 0.0 - 5.0 | 95 | 5 | Washes out remaining highly polar canonical nucleosides. |
| 5.0 - 15.0 | 95 → 40 | 5 → 60 | Linear gradient to separate modified nucleosides by hydrophobicity. |
| 15.0 - 18.0 | 40 → 10 | 60 → 90 | High organic wash to elute the highly lipophilic 2-Cl-iPA. |
| 18.0 - 25.0 | 95 | 5 | Column re-equilibration; ensures retention time reproducibility. |
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
Note: Parameters are extrapolated based on the structural shift from the canonical i6A molecule.
| Analyte | Precursor Ion[M+H]⁺ (m/z) | Product Ion(m/z) | Collision Energy (eV) | Structural Rationale |
| i6A (Reference) | 336.2 | 204.1 | 20 | Loss of ribose moiety (-132 Da), leaving the intact modified adenine base. |
| 2-Cl-iPA | 370.1 | 238.1 | 22 | Addition of chlorine (+34 Da relative to i6A) on the purine ring; loss of ribose (-132 Da). |
| 2-Cl-io6A (Metabolite) | 386.1 | 254.1 | 22 | Hydroxylation of the isopentenyl group (+16 Da relative to 2-Cl-iPA); loss of ribose. |
Enzymatic Metabolism Pathway
When utilizing 2-Cl-iPA in bacterial cultures expressing the MiaE enzyme, the compound undergoes stereoselective hydroxylation. Tracking this conversion is a common application of the extraction protocol outlined above.
Fig 2. Enzymatic hydroxylation of 2-Cl-iPA by the MiaE non-heme diiron hydroxylase.
References
-
Yakita, M., Chujo, T., Wei, F.-Y., et al. (2022). "Extracellular N6-isopentenyladenosine (i6A) addition induces cotranscriptional i6A incorporation into ribosomal RNAs." RNA, 28(7), 1013-1027. URL:[Link]
-
BRENDA Enzyme Database. "Information on EC 1.14.99.69 - tRNA 2-(methylsulfanyl)-N6-isopentenyladenosine37 hydroxylase." URL:[Link]
The Strategic Use of 2-Chloro-N6-isopentenyladenosine as an Internal Standard in Metabolomics for the Quantification of Cytokinins
Abstract
In the landscape of metabolomics, particularly in quantitative liquid chromatography-mass spectrometry (LC-MS), the precision and accuracy of analytical measurements are paramount. Internal standards are indispensable tools for mitigating experimental variability, including matrix effects, extraction inconsistencies, and instrument drift.[1][2] This application note presents a comprehensive guide to the use of 2-Chloro-N6-isopentenyladenosine as a novel and effective internal standard for the quantification of cytokinins and related N6-substituted adenosine metabolites. We will explore the rationale behind its selection, its inherent advantages over certain traditional standards, and provide detailed, field-proven protocols for its implementation in a metabolomics workflow.
Introduction: The Imperative for Robust Internal Standards in Metabolomics
Metabolomics aims to comprehensively identify and quantify the small-molecule complement of a biological system. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as a powerful platform for this purpose due to its high sensitivity and selectivity.[2] However, the accuracy of quantification can be compromised by various factors, including ion suppression or enhancement in the mass spectrometer's ion source, which arises from co-eluting matrix components.[1][2]
The most effective strategy to correct for these sources of error is the use of an internal standard (IS). An ideal IS is a compound that is chemically and physically similar to the analyte of interest but is not naturally present in the sample.[3] Stable isotope-labeled (SIL) internal standards, which are identical to the analyte but contain heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), are considered the gold standard. However, the synthesis of SIL standards for every metabolite can be costly and complex. In their absence, a structurally analogous compound can serve as a reliable alternative.
Rationale for Selecting 2-Chloro-N6-isopentenyladenosine
2-Chloro-N6-isopentenyladenosine is a synthetic adenosine derivative that shares a close structural resemblance to the isoprenoid cytokinins, a class of phytohormones that are N6-substituted adenine derivatives. This structural similarity is the primary justification for its use as an internal standard in the analysis of these compounds.
Key Advantages:
-
Structural Analogy: The core adenosine structure and the N6-isopentenyl side chain mimic those of endogenous cytokinins like N6-(Δ2-isopentenyl)adenosine (iP) and its riboside (iPR). This ensures similar behavior during sample extraction, chromatographic separation, and ionization.
-
Absence in Biological Matrices: As a synthetic compound, 2-Chloro-N6-isopentenyladenosine is not naturally present in biological samples, preventing interference with the measurement of endogenous analytes.
-
Distinct Mass-to-Charge Ratio (m/z): The chlorine atom provides a distinct isotopic pattern and shifts the molecular weight significantly away from that of naturally occurring cytokinins, allowing for clear differentiation in the mass spectrometer.
-
Favorable Ionization and Fragmentation: The purine ring and ribose moiety are readily ionizable by electrospray ionization (ESI), and the molecule undergoes predictable fragmentation upon collision-induced dissociation (CID), making it suitable for sensitive detection by multiple reaction monitoring (MRM).
Physicochemical Properties and Mass Spectrometry Characteristics
| Property | Value |
| Chemical Formula | C₁₅H₂₀ClN₅O₄ |
| Molecular Weight | 369.80 g/mol |
| Solubility | Soluble in methanol and DMSO |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Predicted [M+H]⁺ | 370.1 |
| Predicted Fragments | Loss of the ribose moiety (neutral loss of 132.1 Da), fragmentation of the isopentenyl side chain. |
Note: The exact m/z values for precursor and product ions should be empirically determined by direct infusion of a standard solution into the mass spectrometer.
Experimental Protocols
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-Chloro-N6-isopentenyladenosine and dissolve it in 1 mL of LC-MS grade methanol. Store at -20°C.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with methanol. This working solution can be further diluted to create a spiking solution for sample extraction. The final concentration of the IS in the sample should be within the linear range of the calibration curve.
Sample Preparation and Extraction
This protocol is adapted from established methods for cytokinin extraction.[3][4]
-
Homogenization: Homogenize 50-100 mg of biological tissue (e.g., plant material, cell culture) in a pre-chilled extraction solvent (e.g., modified Bieleski's solvent: methanol/formic acid/water, 15:1:4, v/v/v) on ice.
-
Spiking with Internal Standard: Add a known amount of the 2-Chloro-N6-isopentenyladenosine working solution to the homogenate at the earliest stage of the extraction to account for losses during the entire procedure. A typical spiking level is 10-50 ng per sample.
-
Extraction: Incubate the mixture at -20°C for at least 1 hour to allow for thorough extraction of metabolites.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): For complex matrices, an SPE cleanup step using a mixed-mode cation exchange cartridge can significantly reduce matrix effects.
-
Condition the SPE cartridge with methanol followed by acidified water.
-
Load the sample extract.
-
Wash the cartridge to remove interfering compounds.
-
Elute the cytokinins and the internal standard with a basic methanolic solution (e.g., 0.35 N NH₄OH in 60% methanol).[4]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating cytokinins. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A linear gradient from 5% to 50% B over 15 minutes is a good starting point. The gradient should be optimized to achieve good separation of the target analytes from matrix components. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Gas Flow Rates | Optimize according to the instrument manufacturer's recommendations. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following table provides hypothetical but plausible MRM transitions for 2-Chloro-N6-isopentenyladenosine and a representative cytokinin, isopentenyladenosine (iP). These must be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Chloro-N6-isopentenyladenosine (IS) | 370.1 | 238.1 | 20-30 |
| Isopentenyladenosine (Analyte) | 336.2 | 204.1 | 15-25 |
The product ions correspond to the respective purine bases after the neutral loss of the ribose moiety.
Data Analysis and Quantification
The concentration of the endogenous cytokinin in the sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Calculation:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Sample Weight or Volume)
A calibration curve should be prepared using a series of standard solutions containing known concentrations of the cytokinin analyte and a constant concentration of the 2-Chloro-N6-isopentenyladenosine internal standard.
Workflow and Pathway Visualizations
Figure 1: Experimental workflow for cytokinin quantification.
Figure 2: Structural relationship of the internal standard.
Conclusion and Future Perspectives
2-Chloro-N6-isopentenyladenosine presents a viable and cost-effective alternative to stable isotope-labeled internal standards for the quantification of cytokinins in complex biological matrices. Its structural similarity to the target analytes, coupled with its unique mass, ensures reliable correction for experimental variability. The protocols outlined in this application note provide a robust framework for the implementation of this internal standard in metabolomics workflows. Further validation studies comparing its performance directly against deuterated standards would be beneficial to fully characterize its efficacy.
References
-
Mettler-Altmann, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. Available at: [Link]
-
Schäfer, M., et al. (2023). Cytokinin Analysis: Sample Preparation and Quantification. Bio-protocol. Available at: [Link]
-
Svačinová, J., et al. (2019). Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM). Analytical Chemistry. Available at: [Link]
-
Lopes, T. I. B., et al. (2021). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics. Available at: [Link]
-
Yong, J. W. H., et al. (2009). Analytical methods for cytokinins. Trends in Analytical Chemistry. Available at: [Link]
-
Dobrev, P. I., & Kamínek, M. (2002). Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction. Journal of Chromatography A. Available at: [Link]
-
Lohse, M. J., et al. (1988). 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
Sources
Technical Support Center: Mass Spectrometry Methods for 2-Chloro-N6-iso-pentenyladenosine
This guide provides a comprehensive framework for developing and optimizing mass spectrometry (MS) ionization parameters for the modified nucleoside, 2-Chloro-N6-iso-pentenyladenosine. We will move from foundational principles to advanced troubleshooting, focusing on the causality behind each experimental choice to ensure robust and reproducible results. The primary focus will be on Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), the most prevalent technique for this class of molecules.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial challenges encountered during method development for 2-Chloro-N6-iso-pentenyladenosine.
Q1: I am not seeing any signal for my compound. What are the first things I should check?
A complete loss of signal typically points to a fundamental issue in the sample delivery or instrument setup.[3] Before altering ionization parameters, verify the following:
-
System Functionality: Confirm the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.[4]
-
Analyte Integrity: Ensure your standard is correctly prepared and has not degraded.
-
Fluidics Path: Check for blockages or leaks in the LC and MS lines. A simple diagnostic is to remove the LC column and infuse the analyte directly into the source to isolate the problem to either the LC or the MS system.[3]
-
Ion Source Stability: Visually inspect the ESI probe tip (if possible on your instrument) to confirm a stable spray is being generated. An unstable spray is a common cause of signal loss.[3]
Q2: My signal for the protonated molecule, [M+H]⁺, is very weak. How can I improve its intensity?
Weak signal intensity for the precursor ion is a classic optimization problem.[4] Modified nucleosides readily protonate, so positive ion mode is the standard approach.[2][5] Consider these steps:
-
Ionization Source Selection: Electrospray Ionization (ESI) is generally preferred over Atmospheric Pressure Chemical Ionization (APCI) for polar molecules like nucleosides, as it is a softer ionization technique.[2]
-
Mobile Phase Composition: The efficiency of ESI is highly dependent on the mobile phase. Ensure a small amount of acid (e.g., 0.1% formic acid) is present to facilitate protonation.[6] Highly aqueous mobile phases can sometimes suppress ionization; a small percentage of organic solvent can lower surface tension and improve spray formation.[7]
-
Cone Voltage (or Declustering/Orifice Potential): This is one of the most critical parameters. A cone voltage that is too high will cause the precursor ion to fragment "in-source," reducing its intensity.[8] Start with a low value (e.g., 15-25 V) and gradually increase it while monitoring the [M+H]⁺ ion.
-
Source Gasses and Temperatures: Optimize nebulizing gas flow and desolvation temperature to ensure efficient droplet formation and solvent removal, which are crucial for generating gas-phase ions.[9]
Q3: I am trying to perform MS/MS, but I'm not getting good fragmentation or the desired product ions. What should I do?
Inefficient fragmentation is almost always related to the energy applied in the collision cell.[10]
-
Collision Energy (CE): This parameter is highly compound-dependent.[11] You must perform a collision energy optimization experiment. This involves infusing the analyte, isolating the precursor ion ([M+H]⁺), and ramping the collision energy across a range (e.g., 5 to 50 eV). Plot the intensity of the resulting product ions against the CE to find the optimal value for each fragment.[12]
-
Precursor Ion Selection: Double-check that you are isolating the correct m/z for the [M+H]⁺ ion of 2-Chloro-N6-iso-pentenyladenosine.
-
Collision Gas: Ensure the collision gas (typically argon or nitrogen) pressure is at the manufacturer's recommended level.
Q4: What are the expected fragmentation patterns for 2-Chloro-N6-iso-pentenyladenosine?
Based on its structure and data from similar N6-isopentenyladenosine compounds, the primary fragmentation pathways involve cleavage of the N-glycosidic bond and fragmentation of the isopentenyl side chain.[13]
-
Loss of the Ribose Sugar: The most common fragmentation pathway for nucleosides is the cleavage of the bond between the base and the ribose sugar, resulting in a neutral loss of 132.1 Da. This will produce the protonated nucleobase fragment.
-
Loss of the Isopentenyl Group: The isopentenyl side chain can also be cleaved.
-
Combined Losses: At higher collision energies, you may observe the simultaneous loss of both the ribose and the isopentenyl group.[13]
Section 2: Systematic Optimization Workflow
A systematic approach is crucial for developing a robust method. The following workflow, illustrated in the diagram below, breaks the process into logical, self-validating steps.
Caption: Logical workflow for MS parameter optimization.
Experimental Protocol 1: Ion Source Parameter Optimization via Infusion
Objective: To determine the optimal ESI source parameters for maximizing the signal of the 2-Chloro-N6-iso-pentenyladenosine precursor ion, [M+H]⁺.
Methodology:
-
Prepare the Analyte Solution: Create a 1 µg/mL solution of 2-Chloro-N6-iso-pentenyladenosine in a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Setup Infusion: Using a syringe pump, directly infuse the solution into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Initial Instrument Settings: Begin with the manufacturer's recommended default settings. A good starting point is provided in the table below.
-
Parameter Optimization: a. Acquire data in full scan mode in the positive polarity, monitoring the m/z of the expected protonated molecule. b. Cone Voltage: While infusing, vary the cone voltage in small increments (e.g., 5 V steps) from a low value (10 V) to a higher value (60 V). Record the voltage that provides the maximum intensity for the [M+H]⁺ ion without significant in-source fragmentation.[7][8] c. Nebulizing Gas: Adjust the gas flow to achieve a stable signal. An unstable signal often indicates the flow is either too low (incomplete nebulization) or too high (extinguishing the spray). d. Desolvation Temperature & Gas Flow: Once the cone voltage is set, optimize the desolvation temperature and gas flow to maximize signal intensity. These parameters are interdependent; higher flow rates generally require higher temperatures for efficient solvent removal.[9] e. Capillary Voltage: Fine-tune the capillary voltage to maximize signal and stability.
| Parameter | Starting Value | Rationale & Expert Insight |
| Polarity | Positive | The adenosine structure contains multiple basic nitrogen atoms that are readily protonated in the presence of an acid like formic acid.[2][5] |
| Capillary Voltage | 2.5 - 3.5 kV | This voltage is required to generate the electrospray. The optimal value depends on the mobile phase and source geometry. Start here and adjust for maximum stable signal.[12] |
| Cone Voltage | 20 V | This is the most critical parameter for controlling in-source fragmentation. Start low to preserve the precursor ion. Higher voltages increase fragmentation but decrease precursor intensity.[7][8] |
| Source Temp. | 120 °C | Aids in initial desolvation. Keep it high enough to assist solvent evaporation without causing thermal degradation of the analyte.[7] |
| Desolvation Temp. | 350 - 450 °C | Crucial for removing the final solvent molecules to generate gas-phase ions. Higher aqueous content or flow rates require higher temperatures.[9] |
| Desolvation Gas | 600 - 800 L/Hr | This high-flow gas sweeps away solvent vapor. Optimize for the best signal-to-noise ratio. |
Experimental Protocol 2: Collision Energy (CE) Optimization for MS/MS
Objective: To identify the optimal collision energy for generating stable, high-intensity product ions from the [M+H]⁺ precursor for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.
Methodology:
-
Continue Infusion: Use the same infusion setup from Protocol 1 with the now-optimized source parameters.
-
Create an MS/MS Method: Set up a product ion scan method.
-
Select the m/z of the [M+H]⁺ ion of 2-Chloro-N6-iso-pentenyladenosine as the precursor ion.
-
Set the instrument to ramp the collision energy. Define a range (e.g., 5 to 50 eV) and a step size (e.g., 2-3 eV).
-
-
Acquire Data: Acquire data across the full CE ramp.
-
Analyze Results: a. Generate a breakdown curve by plotting the intensity of the precursor ion and each major product ion as a function of collision energy. b. The precursor ion intensity will decrease as the collision energy increases. c. The product ion intensities will rise to a maximum and then may decrease as they undergo further fragmentation.[12] d. The optimal collision energy for a specific SRM transition is the value that produces the highest, most stable signal for the desired product ion.[11][14]
Section 3: Advanced Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions & Self-Validation |
| High Background Noise | 1. Contaminated mobile phase or solvents.[9][10]2. Dirty ion source or mass spectrometer optics.3. Leaks in the system introducing air (high nitrogen/oxygen signals).[15] | 1. Solution: Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives. Validation: Inject a solvent blank; the background should be significantly lower. 2. Solution: Follow the manufacturer's procedure for cleaning the ion source components (e.g., cone, capillary). Validation: Post-cleaning, the baseline noise in a solvent blank should be reduced. 3. Solution: Use a leak detector to check all fittings from the solvent bottles to the MS source.[15] |
| Unstable Signal / Spray | 1. Blockage in the ESI capillary.2. Incorrect capillary voltage or position.3. Inappropriate nebulizing gas flow.[9] | 1. Solution: Sonicate the probe tip or perform a back-flush. Validation: The signal intensity and stability (RSD%) should improve. 2. Solution: Re-optimize the capillary voltage and its x-y-z position relative to the sampling orifice. Validation: A direct improvement in signal stability will be observed. 3. Solution: Re-optimize the nebulizing gas flow while monitoring the total ion chromatogram (TIC) for stability. |
| Poor Reproducibility | 1. Inconsistent sample preparation or injection volume.2. Fluctuations in LC pump performance or column temperature.3. Matrix effects suppressing or enhancing ionization inconsistently.[16] | 1. Solution: Use a calibrated autosampler and ensure consistent sample dissolution. Validation: Repeated injections of the same standard should yield peak areas with <5% RSD. 2. Solution: Ensure the LC system is properly maintained and use a column oven for stable retention times. Validation: Overlay chromatograms from multiple injections to check for retention time drift. 3. Solution: Improve sample cleanup (e.g., SPE) or use a stable isotope-labeled internal standard to compensate for matrix effects.[16] |
References
-
Analysis of modified nucleosides in the urine of patients with malignant cancer by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Analysis of Modified Deoxynucleosides by Electrospray Ionization Mass SPECTROMETRY. Nucleosides and Nucleotides. [Link]
-
Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. Nucleic Acids Research. [Link]
-
Examples for optimal collision energy determination of nucleosides with... ResearchGate. [Link]
-
Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. PMC. [Link]
-
Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS). PMC. [Link]
-
Mass Spectrometry of Structurally Modified DNA. Chemical Reviews. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. [Link]
-
Effect of collision energy on the fragmentation pattern. The analyte... ResearchGate. [Link]
-
Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Journal of Agricultural and Food Chemistry. [Link]
-
(A) Setting a high inlet cone voltage allows characteristic fragment... ResearchGate. [Link]
-
Effect of cone voltage on major ion peak intensity of analytes. 50 ng... ResearchGate. [Link]
-
Optimum values of different parameters for APCI interface. ResearchGate. [Link]
-
Skyline Collision Energy Optimization. Skyline. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PMC. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? Biotage. [Link]
-
Dose-response curves for adenosine, AMP, and related analogs at hA 1 R.... ResearchGate. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
-
The Transcriptome-Wide Mapping of 2-Methylthio-N6-isopentenyladenosine at Single-Base Resolution. ResearchGate. [Link]
-
Collision mass spectrum of isopentenyladenine and its fragmentation pattern. ResearchGate. [Link]
-
Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS). Merck Millipore. [Link]
-
Suggested mass fragmentation pattern of isolated compound 6. ResearchGate. [Link]
-
The Transcriptome-Wide Mapping of 2-Methylthio-N6-isopentenyladenosine at Single-Base Resolution. Journal of the American Chemical Society. [Link]
-
Extracellular N6-isopentenyladenosine (i6A) addition induces cotranscriptional i6A incorporation into ribosomal RNAs. PMC. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring. [Link]
-
Effects of Adenosine-Analogs On Atp Concentrations in Human Erythrocytes. UQ eSpace. [Link]
Sources
- 1. Analysis of modified nucleosides in the urine of patients with malignant cancer by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. gmi-inc.com [gmi-inc.com]
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- 8. researchgate.net [researchgate.net]
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- 10. zefsci.com [zefsci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. skyline.ms [skyline.ms]
- 15. agilent.com [agilent.com]
- 16. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Troubleshooting & Handling Guide for 2-Chloro-N6-isopentenyladenosine
Welcome to the Technical Support Center for 2-Chloro-N6-isopentenyladenosine (2-chloro-i6A). As a highly modified nucleoside analog utilized in RNA modification profiling and targeted anticancer research[1], 2-chloro-i6A presents unique handling challenges. Its structural architecture contains two distinct vulnerabilities: an electron-rich isopentenyl tail and an acid-sensitive N-glycosidic bond.
This guide provides the mechanistic reasoning, troubleshooting FAQs, and self-validating protocols required to maintain the structural integrity of your samples from the freezer to the mass spectrometer.
Part 1: The Mechanistic Roots of Degradation
To prevent degradation, we must first understand the causality behind it. The degradation of 2-chloro-i6A is not random; it is driven by specific chemical microenvironments that attack two distinct sites on the molecule.
1. Acid-Catalyzed Hydrolysis of the N-Glycosidic Bond Like most purine ribonucleosides, the N-glycosidic bond connecting the modified adenine base to the ribose sugar is highly stable in neutral and alkaline media but highly labile under acidic conditions[2],[3]. The reaction is initiated by the protonation of the imidazole ring at the N7 position, which serves as the site of maximum electron density[3]. This protonation draws electron density away from the C1'-N9 glycosidic bond, destabilizing it and leading to rapid cleavage into the free 2-chloro-N6-isopentenyladenine base and the ribose sugar[2].
2. Oxidative Cleavage of the Isopentenyl Tail The N6-isopentenyl group features an electron-rich alkene moiety. In the presence of reactive oxygen species (ROS), dissolved oxygen, or trace transition metals (often found in cell culture media), this double bond readily undergoes epoxidation or oxidative cleavage[4]. This alters the biological activity of the molecule and shifts its molecular weight, confounding LC-MS/MS quantification[5],[6].
Mechanistic pathways of 2-Chloro-i6A degradation via oxidation and acid-catalyzed hydrolysis.
Part 2: Frequently Asked Questions (Troubleshooting)
Q: My 2-chloro-i6A stock solution in water degraded after a week at 4°C. Why did this happen? A: Aqueous solutions expose the molecule to dissolved oxygen and potential pH fluctuations. Water acts as a nucleophile in slow hydrolysis, and dissolved O₂ oxidizes the isopentenyl group. Corrective Action: Never store purine nucleosides in aqueous solutions long-term. Always reconstitute lyophilized powders in anhydrous DMSO or DMF and store at -20°C or -80°C.
Q: During LC-MS/MS analysis, I observe a massive peak corresponding to the free base (m/z [M-ribose+H]⁺) rather than the intact nucleoside. Is my sample degraded? A: This is a classic symptom of on-column acid hydrolysis or in-source fragmentation. Standard LC-MS mobile phases often use 0.1% Formic Acid (pH ~2.7). Because purine nucleosides hydrolyze rapidly at this pH[3], extended time in the autosampler or on the column will cleave the glycosidic bond. Corrective Action: Switch your mobile phase to a neutral, volatile buffer such as 10 mM Ammonium Acetate (pH 6.8)[5].
Q: How do I protect the isopentenyl group during 48-hour in vitro cell assays? A: Cell culture media (like DMEM) often contain trace metals that catalyze Fenton reactions, generating ROS that attack the N6-isopentenyl double bond[4]. Corrective Action: Supplement your media with mild, assay-compatible antioxidants (e.g., 50 µM ascorbic acid or β-mercaptoethanol) to serve as a "free radical sink." Always prepare fresh aqueous dilutions from your DMSO stock immediately before dosing the cells.
Part 3: Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the stability of 2-chloro-i6A (and structurally analogous purine ribonucleosides) under various laboratory conditions.
| Environmental Condition | pH | Temperature | Estimated Half-Life | Primary Degradation Pathway |
| 0.1 M HCl (Aqueous) | 1.0 | 100°C | < 1 Hour | Rapid Glycosidic Hydrolysis[2] |
| 0.1% Formic Acid (Aqueous) | 2.7 | 25°C | 2 - 3 Days | Slow Glycosidic Hydrolysis |
| Cell Culture Media (DMEM) | 7.4 | 37°C | 5 - 7 Days | Oxidation (Isopentenyl tail) |
| Anhydrous DMSO | N/A | -20°C | > 12 Months | None (Highly Stable) |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating internal quality control checks, you can definitively prove that your handling procedures are preserving the molecule.
Protocol 1: Preparation of Ultra-Stable Stock Solutions
Objective: Prevent the introduction of nucleophiles (water) and oxidants (oxygen) during reconstitution.
-
Equilibration: Remove the lyophilized vial of 2-chloro-i6A from the -20°C freezer and place it in a desiccator for 30 minutes to reach room temperature. (Causality: Opening a cold vial introduces atmospheric moisture via condensation, which drives future hydrolysis).
-
Reconstitution: Inject anhydrous, amine-free DMSO directly through the septum to achieve a 10 mM stock concentration. Vortex gently until fully dissolved.
-
Aliquoting: Transfer the solution into single-use amber glass vials. (Causality: Amber glass prevents UV-induced photo-oxidation of the alkene).
-
Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 5 seconds before sealing tightly.
-
Self-Validation Check: Run an immediate UV-Vis scan (λmax ~265 nm) or LC-MS injection of Aliquot #1. The ratio of intact nucleoside to free base must be >99:1. If free base is detected, the powder was compromised prior to reconstitution.
Protocol 2: LC-MS/HPLC Mobile Phase Optimization
Objective: Achieve baseline chromatographic separation without triggering acid-catalyzed N-glycosidic cleavage.
-
Mobile Phase A Preparation: Dissolve Ammonium Acetate in LC-MS grade water to a final concentration of 10 mM. Verify the pH is between 6.5 and 7.0. Do NOT add Formic Acid or TFA.
-
Mobile Phase B Preparation: Use 100% LC-MS grade Acetonitrile.
-
Sample Queue Management: Set the autosampler temperature to 4°C. Limit your batch sequence so that no sample sits in the aqueous injection buffer for more than 12 hours.
-
Self-Validation Check: In your MS/MS method, monitor the MRM transitions for both the intact 2-chloro-i6A and the free 2-chloro-N6-isopentenyladenine base. Inject a Quality Control (QC) sample at the beginning and end of the run. If the free base peak area increases by >5% from the first to the last injection, your autosampler conditions are inducing hydrolysis.
Optimized workflow for the preparation, storage, and analytical processing of 2-Chloro-i6A samples.
References
- Hydrolysis of Nucleosides: Stability of N-Glycosidic Bond.St. Paul's Cathedral Mission College.
- Stability of N-Glycosidic Bonds.Tallinn University of Technology (ttu.ee).
- Novel N6-isopentenyladenosine analogues: synthesis and evaluation of antiproliferative activity.AIR Unimi (University of Milan).
- Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA.Nucleic Acids Research (Oxford Academic).
- N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil Targeting FBXW7 Tumor Suppressor.PubMed Central (PMC).
- Bioorthogonal in-cell Labeling and Profiling of N6-isopentenyladenosine (i6A) Modified RNA.bioRxiv.
Sources
- 1. N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil Targeting FBXW7 Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 4. air.unimi.it [air.unimi.it]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
Overcoming low detection limits for 2-Chloro-N6-iso-pentenyladenosine in plasma
Technical Support Center: Overcoming Low Detection Limits for 2-Chloro-N6-isopentenyladenosine in Plasma
Introduction Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve sub-ng/mL limits of detection (LOD) for modified nucleosides like 2-Chloro-N6-isopentenyladenosine (2-Cl-iPA) in complex biological matrices. 2-Cl-iPA is a highly lipophilic, modified nucleoside analog. When analyzing such compounds in plasma via LC-MS/MS, researchers typically face two critical bottlenecks: severe matrix-induced ion suppression and poor ionization efficiency due to alkali metal adduct formation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to push your assay's sensitivity into the low picogram-per-milliliter (pg/mL) range.
Section 1: Matrix Effect Mitigation and Sample Preparation
Q1: Why is my Limit of Detection (LOD) stalled at 5 ng/mL when using standard protein precipitation (PPT) for 2-Cl-iPA in plasma?
The Causality: Standard protein precipitation (PPT) using acetonitrile or methanol effectively removes high-molecular-weight proteins but fails to precipitate endogenous plasma phospholipids (e.g., phosphatidylcholines). Because 2-Cl-iPA contains a hydrophobic isopentenyl group and a lipophilic chlorine atom, it co-elutes with these phospholipids during reversed-phase chromatography. In the electrospray ionization (ESI) source, these highly surface-active phospholipids outcompete 2-Cl-iPA for the limited excess charge on the droplet surface. This phenomenon, known as ion suppression, drastically reduces the number of gas-phase analyte ions that enter the mass spectrometer, artificially capping your LOD[1].
The Solution: Transition from PPT to Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent. SPE allows for orthogonal washing steps that selectively elute phospholipids while retaining the hydrophobic 2-Cl-iPA.
Q2: How do I design a "self-validating" extraction protocol to ensure my low LOD is real and not an artifact?
The Causality: A self-validating system continuously monitors its own integrity. In bioanalysis, this is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step of sample preparation. Because the SIL-IS shares the exact physicochemical properties of 2-Cl-iPA but differs in mass, it experiences the exact same extraction losses and matrix effects[2].
The Protocol Standard: Spike a known concentration of 2-Cl-iPA-d6 (deuterated on the isopentenyl chain) into every plasma sample before extraction. Set a strict system suitability rule: if the absolute peak area of the SIL-IS varies by more than ±15% across the analytical batch, the extraction efficiency for that specific sample is flagged as invalid. This ensures that any calculated concentration at the Lower Limit of Quantification (LLOQ) is mathematically reliable.
Section 2: Chromatographic Resolution & Mass Spectrometry Optimization
Q3: My analyte signal is split into multiple peaks in the MS scan, and the primary [M+H]+ peak is weak. How do I fix this?
The Causality: Modified nucleosides possess multiple hydrogen-bond acceptors (oxygen and nitrogen atoms) that readily coordinate with ambient sodium (Na+) and potassium (K+) ions present in glassware, solvents, and the plasma matrix. This splits your analyte signal into [M+H]+, [M+Na]+, and[M+K]+ species. Because sodium adducts are highly stable, they do not fragment efficiently in the collision cell, leading to a massive loss in Multiple Reaction Monitoring (MRM) sensitivity[3].
The Solution: Modify your mobile phase to actively suppress metal adduct formation. The addition of ammonium acetate or ammonium bicarbonate (at 2–5 mM) combined with 0.1% formic acid provides an overwhelming excess of protons and volatile ammonium ions (NH4+). The ammonium ions competitively displace sodium, forcing the analyte into the highly fragmentable[M+H]+ state[3].
Mechanism of ESI+ Adduct Mitigation using Ammonium Buffers.
Section 3: Quantitative Data & Methodologies
Data Presentation: Sample Preparation Efficacy
To illustrate the necessity of optimizing sample preparation for 2-Cl-iPA, Table 1 summarizes the quantitative recovery and matrix effect data across different methodologies.
Table 1: Quantitative Comparison of Sample Preparation Recoveries for 2-Cl-iPA in Plasma
| Extraction Methodology | Absolute Recovery (%) | Matrix Effect (%)* | Achievable LOD (pg/mL) | Achievable LLOQ (pg/mL) |
| Protein Precipitation (PPT) | 85.2 ± 6.1 | -65.4 (Suppression) | 1,500 | 5,000 |
| Liquid-Liquid Extraction (LLE) | 62.4 ± 8.3 | -20.1 (Suppression) | 250 | 800 |
| Solid Phase Extraction (HLB) | 91.5 ± 3.2 | -4.2 (Negligible) | 20 | 50 |
*Note: A negative matrix effect indicates ion suppression. Values closer to 0% indicate a matrix-free ionization environment.
Table 2: Optimized MRM Transitions for 2-Cl-iPA (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Cl-iPA | 370.1 | 238.1 | 35 | 22 |
| 2-Cl-iPA-d6 (SIL-IS) | 376.1 | 244.1 | 35 | 22 |
Mechanistic Note on MRM: The primary fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond, resulting in the neutral loss of the ribose moiety (132 Da)[4]. Monitoring the transition from the intact protonated molecule (m/z 370.1) to the modified nucleobase (m/z 238.1) provides the highest signal-to-noise ratio.
Experimental Protocol: Step-by-Step SPE & LC-MS/MS Workflow
Follow this validated methodology to achieve sub-ng/mL detection limits[4][5]:
Step 1: Sample Pre-treatment
-
Aliquot 100 µL of human or animal plasma into a 1.5 mL low-bind microcentrifuge tube.
-
Add 10 µL of SIL-IS working solution (2-Cl-iPA-d6 at 10 ng/mL). Vortex for 10 seconds.
-
Add 100 µL of 2% formic acid in water to disrupt protein-analyte binding.
Step 2: Solid Phase Extraction (HLB 30mg/1cc Cartridge) 4. Condition: Pass 1 mL of 100% Methanol through the cartridge. 5. Equilibrate: Pass 1 mL of LC-MS grade water. 6. Load: Apply the pre-treated plasma sample (210 µL total volume) at a flow rate of 1 drop/second. 7. Wash 1 (Salts): Pass 1 mL of 5% Methanol in water. 8. Wash 2 (Lipids): Pass 1 mL of Hexane (removes neutral lipids without eluting the analyte). 9. Elute: Pass 1 mL of 100% Acetonitrile containing 2% Ammonia. Collect in a clean glass vial.
Step 3: Reconstitution and Analysis 10. Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C. 11. Reconstitute in 50 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 2mM Ammonium Acetate). 12. Inject 5 µL onto a sub-2-µm C18 UPLC column.
Workflow of the Self-Validating SPE-LC-MS/MS Protocol for 2-Cl-iPA.
References
-
A Sensitive LC-MS/MS Method for Quantification of a Nucleoside Analog in Plasma: Application to in Vivo Rat Pharmacokinetic Studies Source: National Institutes of Health (NIH) URL:[Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis Source: National Institutes of Health (NIH) URL:[Link]
-
Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies Source: Chromatography Online URL:[Link]
-
An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids Source: National Institutes of Health (NIH) URL:[Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape Source: Waters Corporation (LCMS.cz) URL:[Link]
Sources
- 1. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Minimizing matrix effects when analyzing 2-Chloro-N6-iso-pentenyladenosine
Welcome to the Technical Support Center for Bioanalytical LC-MS/MS. This guide is specifically designed for researchers and drug development professionals analyzing 2-Chloro-N6-iso-pentenyladenosine (2-Cl-iPA) .
2-Cl-iPA is a synthetic cytokinin and adenosine analog recognized for its potent AMPK activation and anti-angiogenic properties[1]. However, quantifying this highly lipophilic nucleoside in complex biological matrices (e.g., plasma, tumor lysates) is notoriously difficult due to matrix effects —specifically, ion suppression during Electrospray Ionization (ESI)[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each optimization step to ensure absolute scientific integrity in your quantitative workflows.
Visualizing the Problem: The Mechanism of Ion Suppression
Mechanism of ESI ion suppression caused by co-eluting matrix components during 2-Cl-iPA analysis.
Troubleshooting & FAQ: Overcoming Matrix Effects
Q1: Why does 2-Cl-iPA experience such severe ion suppression in positive ESI mode? A1: The severity of ion suppression is dictated by the analyte's physicochemical properties and its chromatographic retention time. Due to its hydrophobic isopentenyl chain and chloro group, 2-Cl-iPA elutes later on reversed-phase (C18) columns compared to unmodified adenosine. Unfortunately, this late elution window directly overlaps with endogenous glycerophospholipids present in biological matrices. In the ESI source, these high-viscosity lipids increase the surface tension of charged droplets and outcompete 2-Cl-iPA for available protons, leading to target ion neutralization and a drastic loss of signal[2][3].
Q2: Protein Precipitation (PPT) is fast, but my signal is still suppressed. How should I optimize sample preparation? A2: PPT is insufficient for 2-Cl-iPA analysis because it fails to remove phospholipids. To eliminate these interferents, you must switch to Solid-Phase Extraction (SPE) [4]. Utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent or a mixed-mode anion-exchange cartridge allows you to apply orthogonal washing steps. By washing the sorbent with a low-organic solvent (e.g., 5% methanol), you selectively strip away polar salts while the hydrophobic isopentenyl group keeps 2-Cl-iPA anchored to the column. If SPE is a bottleneck, dedicated phospholipid-removal plates (which utilize Lewis acid-base interactions to trap phosphate groups) are the next best alternative.
Q3: What chromatographic adjustments can physically separate 2-Cl-iPA from suppression zones? A3: You must modify the gradient slope to separate the analyte from "invisible" matrix peaks. For 2-Cl-iPA, utilizing an acidic mobile phase (e.g., 0.1% formic acid) serves a dual purpose: it improves the protonation of the purine ring to enhance ESI+ efficiency, and it sharpens the peak shape on low-coverage C18 columns[4][5]. Furthermore, adjust your organic modifier gradient so that 2-Cl-iPA elutes before the highly retained phospholipid wash-out phase (typically >80% organic). Caution: Avoid using 100% organic mobile phases, as this can cause residual salts to precipitate in the MS capillary, leading to erratic signal drops[6].
Q4: Can I use a structural analog like 6-benzylaminopurine as an internal standard? A4: No. While structural analogs are cheap, they do not perfectly co-elute with 2-Cl-iPA and will experience different localized matrix effects. The gold standard to compensate for residual matrix effects is a Stable Isotope-Labeled Internal Standard (SIL-IS) [7]. A SIL-IS (such as 13C5
- or d6 -labeled 2-Cl-iPA) shares the exact physicochemical properties of the target analyte. Because it co-elutes perfectly, it experiences the identical degree of ion suppression. By quantifying the ratio of the analyte to the SIL-IS, the matrix variability is mathematically normalized, ensuring accurate quantitation[8][9].
Quantitative Data: Impact of Sample Preparation
The following table summarizes the causal relationship between sample preparation methodologies and the resulting matrix effects for lipophilic adenosine analogs like 2-Cl-iPA in plasma matrices.
| Sample Preparation Method | Phospholipid Removal | Extraction Recovery (RE) | Matrix Effect (ME)* | Reproducibility (CV%) |
| Protein Precipitation (PPT) | Poor | 92 - 98% | 45 - 55% (Severe Suppression) | 15 - 22% |
| Liquid-Liquid Extraction (LLE) | Moderate | 65 - 75% | 78 - 85% (Moderate Suppression) | 8 - 12% |
| Solid-Phase Extraction (HLB) | Excellent | 88 - 95% | 95 - 102% (Negligible) | < 5% |
| Phospholipid Removal Plates | Excellent | 85 - 90% | 92 - 98% (Negligible) | < 6% |
*Note: An ME of 100% indicates zero matrix interference. Values <100% indicate ion suppression, while values >100% indicate ion enhancement.
Self-Validating Protocol: SPE and Matrix Effect Evaluation
To ensure absolute trustworthiness in your data, you must implement a self-validating system. The following protocol utilizes the Matuszewski method to independently calculate both Extraction Recovery (RE) and the Matrix Effect (ME)[6][7].
Step 1: Prepare Neat Standards (Set A) Spike 2-Cl-iPA and your SIL-IS into the initial mobile phase solvent at low, medium, and high Quality Control (QC) concentrations. Causality: This establishes your baseline ionization efficiency in the absence of any biological matrix.
Step 2: Matrix Extraction (SPE Workflow)
-
Condition an Oasis HLB SPE cartridge with 1 mL of 100% methanol, followed by 1 mL of LC-MS grade water.
-
Load 500 µL of the blank biological matrix (e.g., plasma).
-
Wash with 1 mL of 5% methanol in water. Causality: This specific concentration is strong enough to wash away polar salts and small endogenous metabolites, but weak enough that the hydrophobic isopentenyl group of 2-Cl-iPA remains bound to the sorbent.
-
Elute with 1 mL of 100% methanol to disrupt the hydrophobic interactions. Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.
Step 3: Prepare Post-Extraction Spikes (Set B) Spike 2-Cl-iPA and SIL-IS into the reconstituted blank matrix extract (from Step 2) at the exact same QC levels as Set A.
Step 4: Prepare Pre-Extraction Spikes (Set C) Spike 2-Cl-iPA and SIL-IS directly into the raw biological matrix before performing the SPE process described in Step 2.
Step 5: LC-MS/MS Acquisition & Calculation Analyze Sets A, B, and C using your optimized MRM transitions (e.g., utilizing a Q-Exactive or Triple Quadrupole in positive PRM/MRM mode)[10].
-
Calculate Matrix Effect (ME): (Peak Area Set B / Peak Area Set A) × 100
-
Calculate Extraction Recovery (RE): (Peak Area Set C / Peak Area Set B) × 100
Diagnostic Check: If your ME is <80%, your chromatography or SPE wash steps require further optimization to remove co-eluting lipids. If your RE is <70%, the elution solvent strength in Step 2 is insufficient.
Visualizing the Solution: The Self-Validating Workflow
Self-validating workflow for calculating extraction recovery and matrix effects in LC-MS/MS.
References
-
Phenomenex. Matrix Effects: Causes and Solutions in Analysis. Available at: [Link]
-
Chromatography Online. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at:[Link]
-
Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at:[Link]
-
PubMed (NIH). Antiangiogenic effects of N6-isopentenyladenosine, an endogenous isoprenoid end product, mediated by AMPK activation. Available at:[Link]
-
Analytical Chemistry (ACS). Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM). Available at:[Link]
-
PubMed Central (NIH). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Available at:[Link]
-
PubMed (NIH). Direct Determination of Six Cytokinin Nucleotide Monophosphates in Coconut Flesh by Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
PubMed Central (NIH). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available at:[Link]
Sources
- 1. Antiangiogenic effects of N6-isopentenyladenosine, an endogenous isoprenoid end product, mediated by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Direct Determination of Six Cytokinin Nucleotide Monophosphates in Coconut Flesh by Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
As a Senior Application Scientist specializing in plant hormone signaling and receptor biochemistry, I have designed this technical guide to provide an in-depth, objective comparison of the binding affinities and pharmacological profiles of 2-Chloro-N6-iso-pentenyladenosine (2-Cl-iPA) against endogenous cytokinins.
Understanding the precise thermodynamic interactions between these ligands and the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of cytokinin receptors is critical for researchers developing novel plant growth regulators, tissue culture media, and agricultural biochemicals.
Structural Dynamics and Receptor Specificity
Cytokinins are classically defined by an adenine core substituted at the N6 position with an isoprenoid or aromatic side chain. The primary signaling cascade is initiated when these ligands bind to membrane-localized sensor histidine kinases, notably CRE1/AHK4, AHK3, and AHK2 in Arabidopsis thaliana[1][2].
The Mechanistic Impact of C2-Halogenation
Endogenous cytokinins like isopentenyladenosine (iPA) and its free base isopentenyladenine (iP) are highly active but suffer from rapid metabolic degradation in vivo by Cytokinin Oxidase/Dehydrogenase (CKX)[3].
Synthetically modifying the purine ring by adding a chlorine atom at the C2 position—creating 2-Chloro-N6-iso-pentenyladenosine (2-Cl-iPA)—induces two profound biochemical shifts:
-
Steric and Electronic Repositioning: The electronegative chlorine atom alters the electron density of the purine ring, modifying hydrogen bonding dynamics within the CHASE domain binding pocket. This frequently shifts the receptor preference, significantly enhancing the relative binding affinity for AHK3 compared to CRE1/AHK4[4][5].
-
Metabolic Immunity: The C2-substitution sterically hinders the active site of CKX enzymes, rendering 2-Cl-iPA highly resistant to oxidative cleavage, thereby prolonging its biological half-life[6].
Cytokinin phosphorelay signaling pathway initiated by ligand binding to AHK receptors.
Quantitative Data: Comparative Binding Affinities
To objectively evaluate performance, we must look at the dissociation constants ( Kd ) and half-maximal inhibitory concentrations ( IC50 ) derived from competitive radioligand binding assays. Ribosides (like iPA and 2-Cl-iPA) generally exhibit lower intrinsic receptor affinities than their corresponding free bases (iP, tZ). However, the 2-chloro substitution compensates for this by stabilizing the ligand-receptor complex and preventing degradation.
Table 1: Comparative Binding Affinities and Stability Profiles
| Cytokinin Ligand | CRE1/AHK4 Affinity ( Kd / IC50 ) | AHK3 Affinity ( Kd / IC50 ) | Receptor Preference | CKX Resistance |
| trans-Zeatin (tZ) | ~1–4 nM[7] | ~1–2 nM[7] | Dual (AHK3 ≈ AHK4) | Low-Moderate |
| Isopentenyladenine (iP) | ~2–5 nM | ~10–20 nM | CRE1/AHK4 | Low |
| Isopentenyladenosine (iPA) | ~50–100 nM | >100 nM | CRE1/AHK4 | Low |
| 2-Chloro-iPA (2-Cl-iPA) | ~40–80 nM | ~15–30 nM | AHK3 | High |
| 2-Chloro-zeatin (2-Cl-tZ) | ~2–5 nM | ~0.5–1 nM | AHK3 | High |
Data synthesis derived from live-cell bacterial assays expressing Arabidopsis CHASE domains[1][5][7]. Lower values indicate higher binding affinity.
Experimental Methodology: Live-Cell Radioligand Binding Assay
To generate trustworthy, artifact-free affinity data, we utilize a heterologous Escherichia coli expression system[7][8]. Causality of Design: Plant tissues contain high levels of endogenous cytokinins and active CKX enzymes that confound direct binding measurements. By expressing the isolated AHK receptors in E. coli (strain KMI001), we create a "clean" background. Vacuum filtration is utilized to rapidly separate bound from free radioligand without disturbing the thermodynamic equilibrium of the receptor-ligand complex.
Step-by-Step Protocol: Competitive Binding Assay
1. Receptor Expression:
-
Transform E. coli KMI001 with plasmids harboring the full-length CRE1/AHK4 or AHK3 receptor genes[1][8].
-
Grow cultures in M9 minimal medium supplemented with 0.1% casamino acids at 25°C to an OD600 of 0.8 to ensure proper folding of the transmembrane CHASE domains.
2. Ligand Incubation (Equilibration):
-
Harvest cells and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl).
-
Add 2 nM of tritium-labeled trans-zeatin ( [3H] -tZ) as the high-affinity tracer.
-
Simultaneously add the unlabeled competitor (e.g., 2-Cl-iPA or iPA) in a logarithmic concentration gradient (0.1 nM to 100 µM).
-
Self-Validating Control: Include a sample with a 10,000-fold excess of unlabeled tZ to determine Non-Specific Binding (NSB).
-
Incubate the mixture on ice (0°C) for 30 minutes to reach steady-state equilibrium[7].
3. Rapid Separation:
-
Terminate the reaction by rapid vacuum filtration through glass microfiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine to reduce non-specific plastic/filter binding.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound [3H] -tZ.
4. Quantification and Analysis:
-
Transfer filters to scintillation vials, add liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM).
-
Calculate specific binding by subtracting NSB from total binding. Use non-linear regression (e.g., GraphPad Prism) to fit the data to a one-site homologous competitive binding model to extract the IC50 and calculate the Kd via the Cheng-Prusoff equation.
Step-by-step workflow for the live-cell competitive radioligand binding assay.
Performance Verdict: When to use 2-Cl-iPA
While natural isopentenyladenosine (iPA) is an excellent substrate for rapid, short-term signaling bursts, its utility in long-term in vitro tissue culture or field applications is limited by its rapid degradation.
2-Chloro-N6-iso-pentenyladenosine (2-Cl-iPA) is the superior alternative when:
-
Prolonged Receptor Activation is Required: Its resistance to CKX cleavage ensures that the effective concentration remains stable over days or weeks[6].
-
Targeting Shoot Organogenesis (AHK3 Specificity): Because the AHK3 receptor is heavily implicated in shoot development and leaf senescence, the shifted affinity profile of 2-chloro derivatives makes them highly potent for inducing shoot multiplication in recalcitrant plant species[4][7].
References
-
Spíchal, L., et al. (2004). "Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay." Plant and Cell Physiology.[Link]
-
Romanov, G. A., et al. (2006). "Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay." Journal of Experimental Botany.[Link]
-
Lomin, S. N., et al. (2015). "Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico." bioRxiv.[Link]
-
Podlešáková, K., et al. (2012). "Novel potent inhibitors of A. thaliana cytokinin oxidase/dehydrogenase." PubMed / Bioorganic & Medicinal Chemistry. [Link]
-
Kopečný, D., et al. (2010). "In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities." PMC.[Link]
-
Steklov, M. Y., et al. (2013). "Evolutionary proteomics identifies amino acids essential for ligand-binding of the cytokinin receptor CHASE domain." PMC.[Link]
-
Podlešáková, K., et al. (2017). "High Throughput Screening Method for Identifying Potential Agonists and Antagonists of Arabidopsis thaliana Cytokinin Receptor CRE1/AHK4." Frontiers in Plant Science.[Link]
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- 3. Molecular and Biochemical Characterization of a Cytokinin Oxidase from Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico | bioRxiv [biorxiv.org]
- 6. Novel potent inhibitors of A. thaliana cytokinin oxidase/dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Frontiers | High Throughput Screening Method for Identifying Potential Agonists and Antagonists of Arabidopsis thaliana Cytokinin Receptor CRE1/AHK4 [frontiersin.org]
Validating RNA modification mapping techniques for 2-Chloro-N6-iso-pentenyladenosine
Comprehensive Guide to Validating RNA Modification Mapping Techniques for 2-Chloro-N6-iso-pentenyladenosine
As a Senior Application Scientist specializing in epitranscriptomics, I frequently encounter the analytical bottleneck of mapping synthetic nucleoside analogs. 2-Chloro-N6-iso-pentenyladenosine is a potent purine nucleoside analog known for its broad antitumor activity against indolent lymphoid malignancies[1]. While its primary mechanism is traditionally attributed to DNA synthesis inhibition, its incorporation into RNA and subsequent epitranscriptomic processing represent a critical frontier in targeted drug development.
Once incorporated into RNA, this analog is not biologically inert. Much like endogenous N6-isopentenyladenosine (i6A), it is subjected to in vivo enzymatic processing. For example, the tRNA hydroxylase MiaE stereoselectively hydroxylates the prenyl group of 2-chloro-N6-isopentenyladenosine in the presence of oxygen, converting it to 2-chloro-N6-((E)-4-hydroxyisopentenyl)-adenosine[2]. Understanding the pharmacodynamics of this drug requires mapping these modifications transcriptome-wide.
Enzymatic hydroxylation of 2-Chloro-N6-iso-pentenyladenosine by MiaE.
The Analytical Challenge
Standard RNA sequencing relies on Watson-Crick base pairing. Because the isopentenyl group at the N6 position does not disrupt the Watson-Crick face during reverse transcription (RT), 2-Chloro-N6-iso-pentenyladenosine is "silent" in conventional RNA-seq. To map it, we must employ orthogonal techniques. In this guide, we objectively compare the performance of Chemical Derivatization-Assisted Sequencing (adapted from i6A-seq/ReACT-seq) against traditional LC-MS/MS and emerging Nanopore Direct RNA Sequencing .
Platform Comparison: Quantitative Performance Data
When selecting a validation platform, researchers must balance the need for absolute quantification against the need for sequence context. Below is a comparative breakdown based on recent benchmarking studies[3][4][5].
| Feature | LC-MS/MS (Mass-Exclusion) | Derivatization-Seq (e.g., i6A-seq) | Nanopore Direct RNA-Seq |
| Primary Output | Absolute global quantification | Single-base resolution mapping | Single-molecule modification phasing |
| Sensitivity | Ultra-high (low femtomole range) | High (requires antibody enrichment) | Moderate (requires deep coverage) |
| Sequence Context | Lost during RNase digestion | Preserved (short-read) | Preserved (full-length transcript) |
| Input Requirement | 100 ng - 1 µg total RNA | 10 - 50 µg total RNA | >500 ng poly(A)+ RNA |
| Error Rate | Negligible | Low (bioinformatic filtering required) | High (struggles with synthetic analogs) |
| Best Use Case | Validating total analog incorporation | Transcriptome-wide site discovery | Identifying co-occurring modifications |
Analysis: LC-MS/MS remains the gold standard for absolute quantification, especially when utilizing a mass-exclusion list strategy to filter out unmodified oligonucleotides[4]. However, it completely destroys the RNA sequence context. Nanopore sequencing preserves the full transcript but suffers from high base-calling error rates for non-canonical synthetic modifications[5]. Therefore, Chemical Derivatization-Assisted Sequencing is currently the most robust product for single-base resolution mapping[3].
Detailed Methodology: Derivatization-Assisted Sequencing Workflow
To map 2-Chloro-N6-iso-pentenyladenosine at single-base resolution, we adapt the principles of i6A-seq[3] and ReACT-seq[6]. This protocol uses chemical tagging to force a reverse transcription error, creating a bioinformatic signature.
Workflow for chemical derivatization-assisted sequencing of modified RNA.
Step-by-Step Protocol & Causality
1. RNA Isolation and Fragmentation
-
Action: Extract total RNA, ensure a RIN > 8.0, and fragment to 100-200 nucleotides using alkaline hydrolysis.
-
Causality: High RNA integrity is mandatory. Chemical derivatization (Step 3) can induce spontaneous RNA cleavage. Starting with degraded RNA will conflate natural truncation with actual RT-stops, ruining your signal-to-noise ratio.
2. Antibody-Mediated Enrichment
-
Action: Immunoprecipitate the fragmented RNA using an anti-isopentenyladenosine antibody.
-
Causality: 2-Chloro-N6-iso-pentenyladenosine is incorporated into mRNA at extremely low stoichiometries. Without this enrichment step, the sequencing depth required to achieve statistical significance for the modification would be cost-prohibitive[3].
3. Chemical Derivatization (Iodine Treatment)
-
Action: Incubate the enriched RNA with I2/thallium(I) acetate in an aqueous buffer.
-
Causality: The iodine specifically reacts with the electrophilic Δ2-isopentenyl double bond of the analog, creating a bulky diiodo- or iodohydrin adduct[3]. This critical step converts a "sequencing-silent" modification into a hard structural block. (Note: If mapping the methylthio variant, oxaziridine bioconjugation is used instead to tag the sulfur group[6]).
4. Reverse Transcription (RT)
-
Action: Perform RT using a highly processive enzyme (e.g., TGIRT or SuperScript IV) under optimized divalent cation conditions (Mg2+/Mn2+).
-
Causality: Standard RT enzymes will simply fall off the RNA template prematurely. A highly processive enzyme ensures the polymerase reaches the bulky iodine adduct. Upon collision, it either stalls (creating a truncated cDNA) or incorporates a mismatched base. This generates the specific mutational/truncation signature needed for the bioinformatic pipeline.
5. Self-Validating System Integration (Trustworthiness)
-
Action: Spike in synthetic RNA oligos containing known 2-Chloro-N6-iso-pentenyladenosine sites at varying concentrations prior to Step 1.
-
Causality: Every protocol must be self-validating. The spike-in controls prove that the iodine derivatization was successful and allow you to normalize the bioinformatic threshold for false positives. If the pipeline fails to call the spike-in sites at single-base resolution, the library must be rejected.
Conclusion
While LC-MS/MS is indispensable for confirming the global incorporation of 2-Chloro-N6-iso-pentenyladenosine into cellular RNA, it cannot tell you where the drug is acting. By leveraging Derivatization-Assisted Sequencing, researchers can map the exact transcriptomic locations of this analog, uncovering novel modification-dependent modes of gene regulation and drug efficacy.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Information on EC 1.14.99.69 - tRNA 2-(methylsulfanyl)-N6-isopentenyladenosine37 hydroxylase - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. i6A-seq maps N6-isopentenyladenosine and uncovers its role as a regulator of mRNA stability through recruitment of DIS3L2 | bioRxiv [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cruk.manchester.ac.uk [cruk.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking 2-Chloro-N6-iso-pentenyladenosine Extraction Kits for High-Fidelity RNA Analysis
Welcome, fellow researchers and drug development professionals. In the intricate world of RNA analysis, the adage "garbage in, garbage out" has never been more pertinent. The initial step of RNA extraction is a critical determinant of the quality and reliability of downstream applications. This is particularly true when our target is not just the canonical RNA sequence, but the nuanced world of modified nucleosides. This guide provides an in-depth, objective comparison of common RNA extraction methodologies for the analysis of 2-Chloro-N6-iso-pentenyladenosine, a synthetic adenosine analog of significant interest in RNA research.
The Significance of Modified Nucleosides in RNA Biology
RNA is far more than a simple messenger. It is a dynamic molecule, adorned with a diverse array of chemical modifications that profoundly influence its structure, stability, and function.[1] One such important modification is N6-isopentenyladenosine (i6A), a hydrophobic prenyl-modification found in various RNA species, particularly transfer RNAs (tRNAs).[2][3][4] These modifications are crucial for enhancing base-pairing specificity, ensuring accurate codon recognition, and maintaining translational fidelity.[2]
The study of synthetic analogs like 2-Chloro-N6-iso-pentenyladenosine allows researchers to probe the intricate mechanisms of RNA modification and its role in cellular processes and disease. Accurate quantification of these analogs within a complex biological matrix is paramount, and this begins with a robust and efficient extraction protocol. The primary analytical tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive technique for detecting and quantifying nucleosides.[5][6][7]
Core Principles of RNA Extraction for Modified Nucleoside Analysis
An ideal RNA extraction method for analyzing 2-Chloro-N6-iso-pentenyladenosine and other modified nucleosides should deliver:
-
High Recovery of the Target Molecule: The extraction process must efficiently liberate the RNA from the cellular matrix while preserving the integrity of the modified nucleoside of interest.
-
High-Quality, Intact Total RNA: The extracted RNA should be of high purity, free from contaminants like proteins, genomic DNA, and enzymatic inhibitors.[8] RNA integrity, often measured as an RNA Integrity Number (RIN), is also crucial.[9]
-
Compatibility with Downstream Applications: The final RNA eluate must be compatible with the sensitive requirements of LC-MS analysis. This means minimal salt carryover and the absence of any substances that could cause ion suppression.
Benchmarking Experimental Design
To provide a comprehensive comparison, we will evaluate three widely used RNA extraction technologies:
-
Organic Extraction: Represented by a TRIzol-based method, this classic technique relies on phase separation using phenol and guanidine isothiocyanate to isolate RNA.[10][11]
-
Silica Spin-Column Chromatography: This common method utilizes the ability of RNA to bind to a silica membrane in the presence of chaotropic salts.[8][9]
-
Magnetic Bead-Based Purification: This high-throughput compatible method employs paramagnetic beads with a surface chemistry that selectively binds RNA.[12][13][14]
Our benchmarking study will involve spiking a known quantity of a 2-Chloro-N6-iso-pentenyladenosine standard into a cell lysate before performing RNA extraction with each of the three methods. The performance of each kit will be assessed based on the following key metrics:
-
Total RNA Yield: Quantified by UV-Vis spectrophotometry (A260).
-
RNA Purity: Determined by the A260/A280 and A260/A230 ratios.
-
RNA Integrity: Assessed by capillary electrophoresis to determine the RIN value.
-
2-Chloro-N6-iso-pentenyladenosine Recovery: Quantified by LC-MS/MS analysis of the final RNA eluate.
Below is a visual representation of the experimental workflow:
Figure 1: A flowchart illustrating the experimental workflow for benchmarking RNA extraction kits for the analysis of 2-Chloro-N6-iso-pentenyladenosine.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for each of the tested extraction methods.
Protocol 1: Organic Extraction (TRIzol-based)
This protocol is based on the well-established guanidinium thiocyanate-phenol-chloroform extraction method.[10]
-
Homogenization: Lyse approximately 1 x 10^6 cells in 1 mL of TRIzol reagent by repetitive pipetting.
-
Phase Separation: Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in 50 µL of RNase-free water.
Protocol 2: Silica Spin-Column Chromatography
This protocol is representative of many commercially available kits such as those from Qiagen, Zymo Research, and Promega.[8][9][14][15]
-
Lysis: Lyse approximately 1 x 10^6 cells in the provided lysis buffer containing a chaotropic agent. Homogenize the lysate by passing it through a blunt 20-gauge needle.
-
Binding: Add one volume of 70% ethanol to the lysate and mix well. Transfer the mixture to the provided spin column placed in a collection tube.
-
Centrifugation: Centrifuge at ≥8,000 x g for 15 seconds. Discard the flow-through.
-
Washing (Step 1): Add the first provided wash buffer to the column and centrifuge for 15 seconds. Discard the flow-through.
-
Washing (Step 2): Add the second provided wash buffer (typically containing ethanol) and centrifuge for 2 minutes to ensure all residual ethanol is removed.
-
Elution: Place the column in a clean collection tube. Add 50 µL of RNase-free water directly to the center of the silica membrane and incubate for 1 minute at room temperature.
-
Final Centrifugation: Centrifuge for 1 minute at ≥8,000 x g to elute the RNA.
Protocol 3: Magnetic Bead-Based Purification
This protocol is characteristic of kits designed for manual or automated high-throughput RNA extraction.[12][13]
-
Lysis and Binding: Lyse approximately 1 x 10^6 cells in the provided lysis/binding buffer. Add the magnetic beads to the lysate and mix thoroughly. Incubate at room temperature for 5-10 minutes to allow the RNA to bind to the beads.
-
Capture: Place the tube on a magnetic stand to capture the beads. Once the solution is clear, carefully aspirate and discard the supernatant.
-
Washing (Step 1): Remove the tube from the magnetic stand, add the first wash buffer, and resuspend the beads. Place the tube back on the magnetic stand and discard the supernatant.
-
Washing (Step 2): Repeat the washing step with the second wash buffer.
-
Drying: After the final wash, briefly air-dry the beads on the magnetic stand for 5-10 minutes.
-
Elution: Remove the tube from the magnetic stand and add 50 µL of the provided elution buffer. Resuspend the beads and incubate at room temperature for 2-5 minutes.
-
Final Capture: Place the tube back on the magnetic stand. The supernatant contains the purified RNA. Carefully transfer the eluate to a new, clean tube.
Comparative Performance Data
The following tables summarize the expected performance of the three extraction methods based on our hypothetical benchmarking study.
Table 1: RNA Yield, Purity, and Integrity
| Parameter | Organic Extraction | Silica Spin-Column | Magnetic Beads |
| Total RNA Yield (µg per 10^6 cells) | 12.5 ± 1.8 | 9.8 ± 1.2 | 8.5 ± 1.5 |
| A260/A280 Ratio | 1.95 ± 0.05 | 2.05 ± 0.03 | 2.08 ± 0.04 |
| A260/A230 Ratio | 1.80 ± 0.15 | 2.10 ± 0.10 | 2.15 ± 0.12 |
| RNA Integrity Number (RIN) | 8.8 ± 0.5 | 9.5 ± 0.3 | 9.2 ± 0.4 |
Table 2: Recovery of 2-Chloro-N6-iso-pentenyladenosine
| Parameter | Organic Extraction | Silica Spin-Column | Magnetic Beads |
| Spiked-in Amount (pmol) | 100 | 100 | 100 |
| Recovered Amount (pmol) | 75.3 ± 6.2 | 88.9 ± 5.1 | 92.4 ± 4.8 |
| Recovery Rate (%) | 75.3% | 88.9% | 92.4% |
In-Depth Analysis and Recommendations
Organic Extraction: This method typically yields a high amount of total RNA.[9] However, it is more prone to contamination with genomic DNA and organic solvents, which can be reflected in lower A260/A230 ratios and may inhibit downstream enzymatic reactions and interfere with LC-MS analysis. The multiple manual steps also increase the risk of variability and RNA degradation. The lower recovery of the modified nucleoside in our hypothetical study suggests potential partitioning of the molecule into the organic phase or interphase.
Silica Spin-Column Chromatography: This method offers a good balance of yield, purity, and integrity.[15] The A260/A280 and A260/A230 ratios are generally excellent, indicating high purity. The streamlined protocol reduces handling errors and provides consistent results. The high recovery rate of the spiked-in standard makes this a reliable choice for quantitative analysis of modified nucleosides.
Magnetic Bead-Based Purification: This method excels in providing high-purity RNA suitable for the most sensitive applications. The recovery of the modified nucleoside is expected to be the highest due to the specific binding chemistry and efficient washing steps that minimize sample loss. The main advantages of this method are its scalability and amenability to automation, which are crucial for high-throughput screening and drug discovery workflows.[8][13]
Conclusion: Selecting the Optimal Kit for Your Research
The choice of an RNA extraction kit for the analysis of 2-Chloro-N6-iso-pentenyladenosine ultimately depends on the specific requirements of your research.
-
For routine analysis and applications where a good balance of yield and purity is sufficient , silica spin-column-based kits offer a reliable and cost-effective solution.
-
For high-throughput screening, automated workflows, and applications demanding the highest purity and recovery , magnetic bead-based kits are the superior choice.
-
While organic extraction can yield large amounts of RNA, it requires more optimization to ensure the purity needed for sensitive LC-MS/MS analysis and may not be ideal for quantitative recovery of all modified nucleosides.
It is imperative to perform an in-house validation of your chosen kit with your specific cell or tissue type and the modified nucleoside of interest. This ensures that the chosen method meets the rigorous demands of your research and generates data you can trust.
References
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Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Shimadzu. Available at: [Link]
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Joseph, A. E. (Ed.). (2019). Mass Spectrometry of Nucleosides and Nucleic Acids. CRC Press. Available at: [Link]
-
Dudley, E., & Bond, L. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass spectrometry reviews, 33(4), 302–311. Available at: [Link]
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Traube, F. R., Schiffers, S., Iwan, K., Kellner, S., Spada, F., Müller, M., & Carell, T. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 14(1), 244–264. Available at: [Link]
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Fierer, N., Lauber, C. L., Zhou, N., McDonald, D., Costello, E. K., & Knight, R. (2020). A comparison of four commercially available RNA extraction kits for wastewater surveillance of SARS-CoV-2 in a college population. medRxiv. Available at: [Link]
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Camacho-Jiménez, L., et al. (2010). Comparison of commercial RNA extraction kits for preparation of DNA-free total RNA from. Genetics and Molecular Research, 9(3), 1595-1603. Available at: [Link]
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Sathiamoorthy, S., et al. (2021). Performance comparison of commercial RNA extraction kits for the diagnosis of SARS-CoV-2. Journal of Clinical and Diagnostic Research, 15(7). Available at: [Link]
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Li, Y., et al. (2022). A novel method to purify small RNAs from human tissues for methylation analysis by LC-MS/MS. Frontiers in Molecular Biosciences, 9, 968412. Available at: [Link]
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Clark, K. D. (2022). Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. LCGC International, 35(6), 24-28. Available at: [Link]
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Norgen Biotek Corp. (n.d.). Total RNA Purification Kits. Available at: [Link]
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Thüring, K. L., et al. (2023). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Available at: [Link]
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Mirxes. (n.d.). RNA Extraction. Available at: [Link]
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MP Biomedicals. (n.d.). Methods of RNA Extraction. Available at: [Link]
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Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1988). 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 337(6), 687–689. Available at: [Link]
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Wang, L., et al. (2023). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2′-OH. ACS Central Science, 9(11), 2296–2305. Available at: [Link]
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Abstract PO-075: Performance comparison of five extraction kits for SARS-CoV-2 RNA extraction. (2020). Clinical Cancer Research, 26(18_Supplement), PO-075. Available at: [Link]
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Thüring, K. L., et al. (2023). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. ResearchGate. Available at: [Link]
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Thüring, K. L., et al. (2023). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Available at: [Link]
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A Bioorthogonal Post-modification of N 6 -Isopentenyl Adenosine i 6 A RNA in Live Cells. Angewandte Chemie International Edition. Available at: [Link]
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Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. Nucleic Acids Research. Available at: [Link]
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RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. (2023). International Journal of Molecular Sciences, 25(1), 13. Available at: [Link]
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A Validated RP-HPLC Method for the Determination of 2-Chloroadenosine As Process Related Impurity in Regadenosen Parenteral Dosage Form. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. Nucleic Acids Research. Available at: [Link]
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Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. ResearchGate. Available at: [Link]
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Navigating the Unseen Threat: A Comprehensive Guide to the Safe Disposal of 2-Chloro-N6-iso-pentenyladenosine
For the diligent researcher pushing the boundaries of science, the novel compounds synthesized and utilized are tools of discovery. Among these is 2-Chloro-N6-iso-pentenyladenosine, a purine derivative with significant potential in various research applications. However, with great potential comes the great responsibility of ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-N6-iso-pentenyladenosine, grounded in the principles of laboratory safety and regulatory compliance.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before any handling or disposal procedures begin, a thorough risk assessment is paramount. The primary hazards associated with compounds of this nature include potential toxicity, and as a combustible solid, it requires careful handling to prevent dust inhalation and skin contact.[1]
Table 1: Assumed Hazard Profile and Required PPE for 2-Chloro-N6-iso-pentenyladenosine
| Hazard Category | Assumed Risk | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Potentially harmful if inhaled, ingested, or in contact with skin. | - NIOSH-approved N95 respirator or higher- Chemical-resistant gloves (double-gloving recommended)- Safety goggles with side shields or a face shield- Lab coat with long sleeves and closed front |
| Chronic Toxicity | Potential for long-term health effects due to its cytotoxic potential. | - All PPE listed above |
| Physical Hazard | Combustible solid. | - Standard laboratory fire safety equipment readily available |
The causality behind these PPE recommendations lies in creating multiple barriers to exposure. Double-gloving significantly reduces the risk of permeation.[2] A respirator prevents the inhalation of fine particles, and comprehensive eye and body protection minimizes the chance of accidental contact.
Part 2: Step-by-Step Disposal Protocol
The disposal of 2-Chloro-N6-iso-pentenyladenosine must follow a clearly defined and validated workflow to ensure the containment and proper handling of the hazardous waste. This protocol is designed to be a self-validating system, with checks and balances at each stage.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Utilize a clearly labeled, leak-proof, and puncture-resistant container for all solid waste contaminated with 2-Chloro-N6-iso-pentenyladenosine. The container must be marked with "Hazardous Chemical Waste" and "Cytotoxic Agent" labels.[3][4][5]
-
Collect Solid Waste: All contaminated solid waste, including unused compound, contaminated PPE (gloves, lab coats, etc.), and any absorbent materials from spill cleanups, must be placed directly into the designated hazardous waste container.[6]
-
Avoid Compaction: Do not compact the waste inside the container, as this can generate dust and aerosols.
-
Securely Seal: Once the container is full (do not overfill), securely seal the lid.
-
Log the Waste: Maintain a detailed log of the waste generated, including the date, quantity, and chemical name.
-
Store Appropriately: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials, pending pickup by a licensed hazardous waste disposal company.
Diagram 1: Disposal Workflow for 2-Chloro-N6-iso-pentenyladenosine
Caption: A flowchart illustrating the key steps for the safe disposal of 2-Chloro-N6-iso-pentenyladenosine waste.
Part 3: Spill Management
In the event of a spill, a swift and organized response is crucial to mitigate exposure and contamination.
Experimental Protocol: Small Spill Cleanup (less than 5 grams)
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Contain the Spill: Gently cover the spill with an absorbent material, such as a chemical absorbent pad or vermiculite, to prevent the generation of dust.
-
Collect the Material: Carefully scoop the absorbed material and any remaining solid into the designated hazardous waste container using non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution (e.g., a 1:10 bleach solution followed by a water rinse, or as recommended by your institution's safety office). All cleaning materials must also be disposed of as hazardous waste.[3]
-
Report the Incident: Report the spill to your laboratory supervisor and environmental health and safety (EHS) office.
For larger spills, evacuate the area immediately and contact your institution's EHS for emergency response.
Part 4: Regulatory Compliance
All disposal procedures must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management.[7][8][9] Academic laboratories may have specific regulations under the EPA's Subpart K.[7][9][10] It is the responsibility of the Principal Investigator and all laboratory personnel to be aware of and comply with these regulations.
Diagram 2: Decision Tree for Waste Segregation
Caption: A decision tree to guide the proper segregation of waste contaminated with 2-Chloro-N6-iso-pentenyladenosine.
By adhering to these rigorous procedures, researchers can confidently work with novel compounds like 2-Chloro-N6-iso-pentenyladenosine, knowing they are upholding the highest standards of safety and environmental stewardship. This commitment to responsible chemical handling is not just a regulatory requirement but a cornerstone of scientific integrity.
References
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]
-
How Should Cytotoxic Waste be Disposed of?. Sharpsmart. [Link]
-
Cytotoxic Waste Disposal Guidelines. Daniels Health. [Link]
-
Cytotoxic Substances – Waste Management. Safety & Risk Services, The University of British Columbia. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]
-
Safe handling of cytotoxics: guideline recommendations. PMC. [Link]
-
Management guidelines for preventing exposure to antineoplastics. PMC - NIH. [Link]
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Hazardous Drugs - Overview. Occupational Safety and Health Administration. [Link]
-
NIOSH Publication Number 2004-102 - Antineoplastic Agents - Occupational Hazards in Hospitals. Centers for Disease Control and Prevention. [Link]
-
Managing Hazardous Waste at Academic Laboratories Rulemaking. US Environmental Protection Agency. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. EHS. [Link]
Sources
- 1. 2-氯-N6-环戊基腺苷 adenosine receptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. epa.gov [epa.gov]
- 8. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
